2'-Hydroxylagarotetrol
Description
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Structure
3D Structure
Properties
Molecular Formula |
C17H18O7 |
|---|---|
Molecular Weight |
334.3 g/mol |
IUPAC Name |
(5S,6R,7R,8S)-5,6,7,8-tetrahydroxy-2-[2-(2-hydroxyphenyl)ethyl]-5,6,7,8-tetrahydrochromen-4-one |
InChI |
InChI=1S/C17H18O7/c18-10-4-2-1-3-8(10)5-6-9-7-11(19)12-13(20)14(21)15(22)16(23)17(12)24-9/h1-4,7,13-16,18,20-23H,5-6H2/t13-,14+,15+,16-/m0/s1 |
InChI Key |
MRBLWULZJXWLNX-JJXSEGSLSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)CCC2=CC(=O)C3=C(O2)[C@H]([C@@H]([C@@H]([C@H]3O)O)O)O)O |
Canonical SMILES |
C1=CC=C(C(=C1)CCC2=CC(=O)C3=C(O2)C(C(C(C3O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
What are the physical and chemical properties of 2'-Hydroxylagarotetrol?
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Hydroxylagarotetrol is a phenylethylketone derivative that has been isolated from agarwood, the resinous heartwood of Aquilaria species.[1] As a member of the chromone family of compounds found in this valuable natural product, this compound holds potential for further investigation into its physicochemical properties and biological activities. This technical guide provides a comprehensive overview of the known characteristics of this compound, alongside predicted properties and potential biological activities based on closely related compounds. Detailed experimental protocols are also included to facilitate further research and drug discovery efforts.
Chemical and Physical Properties
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₈O₇ | [1] |
| Molecular Weight | 334.32 g/mol | [1] |
| CAS Number | 135308-83-7 | [1] |
| SMILES | O=C1C2=C(OC(CCC3=C(O)C=CC=C3)=C1)--INVALID-LINK----INVALID-LINK----INVALID-LINK--[C@H]2O | [1] |
Table 2: Physical Properties of this compound
| Property | Value |
| Melting Point | Not reported |
| Boiling Point | Not reported |
| Solubility | Not reported |
| Appearance | Not reported |
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not currently available in published literature. However, based on its chemical structure as a phenylethylketone derivative, the following tables outline the expected characteristic signals in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. These predicted values are for guidance and require experimental verification.
Table 3: Predicted ¹H NMR Spectral Data for the Core Structure of this compound
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 6.0 - 8.0 | m | Aromatic protons |
| 2.5 - 3.5 | m | Methylene protons (-CH₂-) |
| 3.5 - 5.0 | m | Methine protons (-CH-) |
| 9.0 - 13.0 | s | Phenolic hydroxyl proton (-OH) |
Table 4: Predicted ¹³C NMR Spectral Data for the Core Structure of this compound
| Chemical Shift (ppm) | Assignment |
| 180 - 200 | Carbonyl carbon (C=O) |
| 110 - 160 | Aromatic carbons |
| 60 - 80 | Carbons attached to hydroxyl groups |
| 20 - 40 | Methylene carbons |
Table 5: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Bond Vibration |
| 3500 - 3200 | Strong, Broad | O-H stretch (hydroxyl groups) |
| 3100 - 3000 | Medium | C-H stretch (aromatic) |
| 2960 - 2850 | Medium | C-H stretch (aliphatic) |
| 1680 - 1640 | Strong | C=O stretch (ketone) |
| 1600 - 1450 | Medium to Strong | C=C stretch (aromatic) |
Table 6: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Interpretation |
| 334 | [M]⁺ (Molecular ion) |
| 316 | [M - H₂O]⁺ |
| 205 | Fragmentation of the chromone ring |
| 121 | Fragmentation of the phenylethyl side chain |
Potential Biological Activity and Signaling Pathway
While direct studies on the biological activity of this compound are limited, extensive research on a closely related class of compounds from agarwood, the 2-(2-phenylethyl)chromones, provides strong indications of its potential therapeutic effects. Numerous studies have demonstrated that 2-(2-phenylethyl)chromone derivatives possess significant anti-inflammatory properties.
A key mechanism underlying this anti-inflammatory activity is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In inflammatory conditions, stimuli such as lipopolysaccharide (LPS) activate the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of pro-inflammatory genes, inducing the transcription of mediators such as inducible nitric oxide synthase (iNOS), which in turn leads to the production of nitric oxide (NO), a key inflammatory molecule.
It is hypothesized that this compound, like other 2-(2-phenylethyl)chromones, may inhibit the degradation of IκBα, thereby preventing the nuclear translocation of NF-κB and suppressing the expression of pro-inflammatory genes.
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Experimental Protocols
To investigate the potential anti-inflammatory activity of this compound, a key experiment is to measure its effect on nitric oxide production in a cellular model of inflammation. The following is a detailed protocol for a nitric oxide assay using the murine macrophage cell line RAW264.7.
Protocol: Determination of Nitric Oxide Production in LPS-Stimulated RAW264.7 Macrophages
1. Materials and Reagents:
-
RAW264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) standard
-
96-well cell culture plates
-
Spectrophotometer (plate reader) capable of measuring absorbance at 540 nm
2. Cell Culture and Seeding:
-
Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow the cells to adhere.
3. Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid cytotoxicity.
-
After the 24-hour incubation, remove the old medium from the wells and replace it with 100 µL of fresh medium containing the different concentrations of this compound.
-
Include a vehicle control group (medium with the same concentration of DMSO) and a positive control group (e.g., a known inhibitor of iNOS).
-
Pre-incubate the cells with this compound for 1-2 hours.
-
Stimulate the cells by adding 10 µL of LPS solution (final concentration of 1 µg/mL) to all wells except for the negative control group (which receives 10 µL of medium).
-
Incubate the plate for another 24 hours.
4. Nitric Oxide Measurement (Griess Assay):
-
Prepare a sodium nitrite standard curve (0-100 µM) in culture medium.
-
After the 24-hour stimulation period, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
Add 50 µL of Griess Reagent Component A to each well containing the supernatant and standards.
-
Incubate at room temperature for 10 minutes, protected from light.
-
Add 50 µL of Griess Reagent Component B to each well.
-
Incubate at room temperature for another 10 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
5. Data Analysis:
-
Subtract the absorbance of the blank (culture medium with Griess reagent) from all readings.
-
Generate a standard curve by plotting the absorbance versus the concentration of the sodium nitrite standards.
-
Determine the concentration of nitrite in each sample by interpolating the absorbance values from the standard curve.
-
Calculate the percentage of inhibition of nitric oxide production by this compound compared to the LPS-stimulated vehicle control.
Caption: Experimental workflow for the nitric oxide assay.
Conclusion
This compound is a structurally interesting natural product from agarwood with potential anti-inflammatory properties. While a complete physicochemical profile is yet to be established, this guide provides the currently available information and a strong hypothesis for its biological activity based on related compounds. The provided experimental protocol offers a clear path for researchers to investigate its therapeutic potential. Further studies are warranted to fully elucidate the physical, chemical, and pharmacological characteristics of this compound, which may lead to the development of novel anti-inflammatory agents.
References
2'-Hydroxylagarotetrol: A Technical Guide to its Natural Sources, Isolation, and Characterization from Agarwood
For Researchers, Scientists, and Drug Development Professionals
Abstract
2'-Hydroxylagarotetrol, a notable member of the 2-(2-phenylethyl)chromone (PEC) class of compounds, is a significant constituent of the resinous heartwood of agarwood (Aquilaria spp.). These compounds are largely responsible for the characteristic fragrance and medicinal properties of agarwood, which has been used for centuries in traditional medicine. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation and purification from agarwood, and a summary of its known and potential biological activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Natural Sources of this compound
This compound is primarily found in the resinous heartwood of trees from the Aquilaria genus, particularly Aquilaria sinensis, which is a major source of agarwood. Agarwood is formed as a defense mechanism in response to physical injury, microbial infection, or other forms of stress. This process leads to the accumulation of a complex mixture of secondary metabolites, including a rich diversity of 2-(2-phenylethyl)chromones (PECs). The concentration of these compounds, including this compound (often referred to as agarotetrol in literature), can vary depending on the Aquilaria species, the geographical origin, the age of the tree, and the specific induction method used to stimulate agarwood formation.
Isolation and Purification of this compound
The isolation of this compound from agarwood involves a multi-step process encompassing extraction, fractionation, and final purification. The following protocols are based on established methods for the isolation of 2-(2-phenylethyl)chromones and specifically agarotetrol from Aquilaria species.
Extraction
Several extraction methods can be employed to obtain a crude extract rich in PECs from powdered agarwood. The choice of solvent is critical and influences the profile of extracted compounds.
-
Methanol Extraction: This is a common method for extracting a broad range of polar and semi-polar compounds, including PECs.
-
Hot Water Extraction: This method is particularly effective for isolating more polar compounds like agarotetrol.
-
Diethyl Ether Extraction: This solvent is used to extract less polar compounds and essential oils, which also contain PECs.
Table 1: Comparison of Extraction Solvents for 2-(2-Phenylethyl)chromones from Agarwood
| Solvent | Target Compounds | Advantages | Disadvantages |
| Methanol | Broad range of PECs and other metabolites | High yield of total extractables | Co-extraction of numerous compounds requires extensive purification |
| Hot Water | Polar PECs, including agarotetrol | Selective for more water-soluble compounds | Lower yield of less polar PECs |
| Diethyl Ether | Less polar PECs and volatile compounds | Yields an extract rich in aromatic compounds | May not efficiently extract highly hydroxylated PECs |
Experimental Protocol: Hot Water Extraction
This protocol is adapted from a method demonstrated to be effective for the isolation of agarotetrol.
-
Sample Preparation: Grind dried agarwood into a fine powder.
-
Extraction:
-
Suspend the powdered agarwood in distilled water (e.g., a 1:10 solid-to-liquid ratio).
-
Heat the suspension to boiling and maintain for 1-2 hours with continuous stirring.
-
Allow the mixture to cool and then filter to separate the aqueous extract from the solid residue.
-
Repeat the extraction process on the residue to maximize the yield.
-
-
Concentration: Combine the aqueous extracts and concentrate them under reduced pressure using a rotary evaporator.
-
Lyophilization: Freeze-dry the concentrated extract to obtain a powdered crude extract.
Chromatographic Purification
The crude extract is a complex mixture and requires further purification to isolate this compound. This is typically achieved through a combination of column chromatography techniques.
2.3.1. Initial Fractionation (Optional)
For complex crude extracts, an initial fractionation step using column chromatography with a non-polar stationary phase like Sephadex LH-20 can be beneficial. Elution with a solvent such as methanol can separate the extract into fractions based on molecular size and polarity.
2.3.2. High-Performance Liquid Chromatography (HPLC) Purification
Preparative HPLC is the final and most critical step for obtaining high-purity this compound. The following conditions are based on a published method for the purification of agarotetrol.
Table 2: HPLC Parameters for the Purification of Agarotetrol
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 250 x 10 mm, 5 µm) |
| Mobile Phase | Gradient of Methanol and Water |
| Gradient | 20% to 60% Methanol over 60 minutes |
| Flow Rate | 2.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | Dependent on column loading capacity |
The fractions corresponding to the peak of this compound are collected, combined, and the solvent is removed under reduced pressure to yield the purified compound.
Visualization of the Isolation Workflow
Caption: Workflow for the isolation of this compound.
Structural Characterization
The definitive identification of this compound relies on spectroscopic analysis.
Spectroscopic Data
Table 3: Expected Spectroscopic Data for this compound
| Technique | Expected Information |
| ¹H NMR | Chemical shifts and coupling constants of protons, providing information on the aromatic and aliphatic regions of the molecule. |
| ¹³C NMR | Chemical shifts of carbon atoms, identifying the different carbon environments (e.g., carbonyl, aromatic, aliphatic). |
| 2D NMR (COSY, HSQC, HMBC) | Correlation between protons and carbons, allowing for the complete assignment of the molecular structure. |
| HRMS | Precise mass measurement to determine the elemental composition and molecular formula. |
The characteristic fragmentation of 2-(2-phenylethyl)chromones in mass spectrometry involves the cleavage of the C-C bond between the chromone and the phenylethyl moieties, which can aid in structural confirmation.
Biological Activity and Potential Signaling Pathways
The biological activities of 2-(2-phenylethyl)chromones from agarwood are a subject of ongoing research. While specific studies on the signaling pathways of this compound are limited in the available literature, the broader class of PECs and other agarwood constituents have demonstrated a range of pharmacological effects.
Known Biological Activities of Related Compounds
-
Anti-inflammatory Effects: Sesquiterpenes and other compounds from agarwood have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide-stimulated macrophages, suggesting anti-inflammatory potential. This activity is often linked to the modulation of the NF-κB and MAPK signaling pathways.
-
Neuroprotective Effects: Some PECs have exhibited neuroprotective properties, which could be relevant for the development of therapies for neurodegenerative diseases.
-
Cytotoxic Activity: Certain 2-(2-phenylethyl)chromone derivatives have shown moderate cytotoxicity against various human tumor cell lines.
-
Acetylcholinesterase Inhibition: Some PECs have displayed weak inhibitory activity against acetylcholinesterase, an enzyme targeted in the treatment of Alzheimer's disease.
Postulated Signaling Pathway Involvement
Based on the anti-inflammatory activity of related compounds from agarwood, it is plausible that this compound could modulate key inflammatory signaling pathways.
Caption: Postulated anti-inflammatory signaling pathway for this compound.
Conclusion
This compound stands out as a promising natural product from agarwood with potential therapeutic applications. This guide has provided a detailed overview of its natural sources and a comprehensive methodology for its isolation and purification. While further research is needed to fully elucidate its specific biological mechanisms and signaling pathways, the existing knowledge on related 2-(2-phenylethyl)chromones suggests that it warrants further investigation as a potential anti-inflammatory, neuroprotective, or cytotoxic agent. The protocols and data presented here aim to facilitate future research and development in this exciting area of natural product science.
The Uncharted Path: A Technical Guide to the Biosynthesis of 2'-Hydroxylagarotetrol in Aquilaria Species
For Immediate Release
A Deep Dive into the Molecular Architecture of Agarwood's Signature Chromones
This technical guide offers an in-depth exploration of the proposed biosynthetic pathway of 2'-hydroxylagarotetrol, a key 2-(2-phenylethyl)chromone (PEC) derivative contributing to the therapeutic and aromatic properties of agarwood, the prized resinous heartwood of Aquilaria species. While the complete enzymatic cascade remains an active area of research, this document synthesizes current knowledge to present a putative pathway, supported by transcriptomic data and analogous biosynthetic routes. This guide is intended for researchers, scientists, and drug development professionals engaged in natural product synthesis, metabolic engineering, and phytochemistry.
The formation of agarwood is a defense mechanism in Aquilaria trees, initiated in response to stressors such as physical wounding or microbial invasion. This process triggers a complex secondary metabolic cascade, leading to the accumulation of a rich array of sesquiterpenoids and PECs. Agarotetrol and its hydroxylated derivatives are characteristic PECs found in high-quality agarwood.
A Proposed Biosynthetic Pathway
The biosynthesis of this compound is hypothesized to be a multi-step process originating from primary metabolism and culminating in a series of modifications to the chromone backbone. The pathway can be conceptually divided into three key stages:
-
Formation of the 2-(2-Phenylethyl)chromone Backbone: This initial and crucial step is believed to be catalyzed by a type III polyketide synthase (PKS). This enzyme likely utilizes precursors from both the phenylpropanoid pathway (e.g., cinnamoyl-CoA or a derivative) and the malonate pathway (malonyl-CoA) to construct the characteristic C6-C2-C6 backbone of the chromone. Subsequent cyclization, potentially mediated by one or more cyclase enzymes, would then form the foundational 2-(2-phenylethyl)chromone structure.
-
Hydroxylation of the Chromone Core: Following the formation of the basic chromone skeleton, a series of hydroxylation events are necessary to produce the tetrahydroxy intermediate, agarotetrol. These reactions are strongly suggested to be catalyzed by cytochrome P450 monooxygenases (CYPs). Genome-wide studies of Aquilaria species have identified a large number of CYP genes that are significantly upregulated during agarwood formation, indicating their critical role in modifying secondary metabolites. Specific CYPs would be responsible for the regioselective addition of hydroxyl groups to the chromone ring system.
-
Final 2'-Hydroxylation: The terminal step in the formation of this compound is the specific hydroxylation at the 2'-position of the phenylethyl side chain. This reaction is also putatively catalyzed by a specific cytochrome P450 enzyme, which would recognize an agarotetrol-like precursor as its substrate. The precise identity of this enzyme has yet to be confirmed through functional characterization.
Below is a diagram illustrating the proposed biosynthetic pathway leading to this compound.
Quantitative Data
Quantitative analysis of agarotetrol has been performed on Aquilaria sinensis (Chinese eaglewood), providing a baseline for the concentration of this key chromone. High-Performance Liquid Chromatography (HPLC) is the standard method for this quantification.
| Compound | Species | Tissue | Induction Method | Concentration (mg/g) | Analytical Method | Reference |
| Agarotetrol | Aquilaria sinensis | Chinese eaglewood | Not specified | 0.016 - 0.104 | HPLC | [1] |
Experimental Protocols
Elucidating the proposed pathway requires a combination of transcriptomics, heterologous expression of candidate enzymes, and in vitro enzymatic assays. Below are detailed methodologies for key experiments.
Identification of Candidate Genes via Transcriptome Analysis
This protocol outlines a workflow for identifying the genes potentially involved in the biosynthesis of this compound by comparing the transcriptomes of induced and non-induced Aquilaria tissues.
Functional Characterization of a Candidate Cytochrome P450 Hydroxylase
This protocol describes the heterologous expression of a candidate Aquilaria CYP gene in a microbial host (e.g., Saccharomyces cerevisiae or Escherichia coli) to verify its enzymatic function.
a. Gene Cloning and Vector Construction:
-
Amplify the full-length open reading frame (ORF) of the candidate CYP gene from Aquilaria cDNA using PCR with high-fidelity polymerase.
-
Clone the PCR product into a suitable expression vector (e.g., pYES-DEST52 for yeast or pET-28a(+) for E. coli). The vector should contain an appropriate promoter for inducible expression and necessary tags for purification (e.g., His-tag).
-
Verify the sequence of the insert by Sanger sequencing.
b. Heterologous Expression:
-
Transform the expression vector into the chosen host cells (S. cerevisiae or E. coli).
-
For yeast, co-express the CYP with a cytochrome P450 reductase (CPR) from Aquilaria or a model plant like Arabidopsis thaliana, as CYPs require a redox partner for activity.
-
Grow the transformed cells in appropriate media to a target optical density (e.g., OD600 of 0.6-0.8).
-
Induce protein expression with the appropriate inducer (e.g., galactose for yeast under the GAL1 promoter; IPTG for E. coli with a T7 promoter).
-
Incubate the culture under optimal conditions (e.g., 20-28°C for 16-48 hours) to allow for protein expression.
c. In Vitro Enzyme Assay:
-
Prepare microsomes (for yeast) or cell lysates containing the expressed CYP and CPR.
-
Set up the reaction mixture containing:
-
Microsomes or cell lysate
-
A suitable buffer (e.g., potassium phosphate buffer, pH 7.4)
-
The putative substrate (e.g., a 2-(2-phenylethyl)chromone precursor or agarotetrol)
-
A source of reducing equivalents, typically an NADPH-regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).
-
-
Initiate the reaction by adding the NADPH-regenerating system.
-
Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).
-
Stop the reaction by adding an organic solvent (e.g., ethyl acetate).
d. Product Analysis:
-
Extract the reaction products with the organic solvent.
-
Dry the organic phase and resuspend the residue in a suitable solvent (e.g., methanol).
-
Analyze the products by HPLC and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the hydroxylated product by comparing its retention time and mass spectrum to an authentic standard of this compound, if available, or by structural elucidation using techniques like NMR.
Conclusion and Future Outlook
The biosynthesis of this compound in Aquilaria species presents a compelling case study in the evolution of specialized metabolic pathways. While the overarching steps involving polyketide synthesis and subsequent oxidative modifications by cytochrome P450 enzymes are strongly supported by indirect evidence, the definitive functional characterization of each enzyme in the pathway remains a critical goal. The protocols and proposed pathway outlined in this guide provide a robust framework for future research aimed at fully elucidating this complex biosynthetic route. Success in this endeavor will not only deepen our fundamental understanding of plant secondary metabolism but also pave the way for the metabolic engineering and biotechnological production of these valuable medicinal and aromatic compounds.
References
Unveiling the Molecular Architecture of 2'-Hydroxylagarotetrol: A Spectroscopic Guide
For Researchers, Scientists, and Drug Development Professionals
The intricate molecular landscape of natural products presents a formidable challenge and a compelling opportunity in the quest for novel therapeutic agents. Among these, 2'-Hydroxylagarotetrol, a chromone derivative isolated from the resinous heartwood of agarwood (Aquilaria spp.), has garnered interest for its potential bioactivities. This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols pivotal for the characterization of this class of compounds. Due to the limited availability of specific data for this compound, this guide utilizes data from its closely related and well-characterized isomer, isoagarotetrol, to illustrate the characterization process.
Spectroscopic Data for Isoagarotetrol
The structural elucidation of isoagarotetrol, a stereoisomer of agarotetrol, was achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained from these analyses.
¹H-NMR Spectroscopic Data
The ¹H-NMR spectrum provides detailed information about the proton environments within the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and the coupling constants (J) are given in Hertz (Hz).
| Proton Assignment | Chemical Shift (δ) in C₅D₅N (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-3 | 6.18 | s | |
| H-5 | 5.21 | d | 9.0 |
| H-6 | 4.60 | dd | 9.0, 2.5 |
| H-7 | 4.31 | dd | 2.5, 2.5 |
| H-8 | 4.79 | d | 2.5 |
| H-α | 3.25 | m | |
| H-β | 3.11 | m | |
| H-2', H-6' | 7.54 | m | |
| H-3', H-4', H-5' | 7.32 | m |
¹³C-NMR Spectroscopic Data
The ¹³C-NMR spectrum reveals the number and chemical environment of the carbon atoms in the molecule.
| Carbon Assignment | Chemical Shift (δ) in C₅D₅N (ppm) |
| C-2 | 165.2 |
| C-3 | 111.8 |
| C-4 | 181.8 |
| C-4a | 106.1 |
| C-5 | 72.1 |
| C-6 | 76.8 |
| C-7 | 78.8 |
| C-8 | 69.8 |
| C-8a | 81.3 |
| C-α | 36.3 |
| C-β | 31.5 |
| C-1' | 141.9 |
| C-2', C-6' | 129.5 |
| C-3', C-5' | 128.9 |
| C-4' | 126.9 |
Mass Spectrometry Data
High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition and molecular weight of the compound.
| Ion | m/z [M+H]⁺ | Molecular Formula |
| Isoagarotetrol | 319.1181 | C₁₇H₁₈O₆ |
Experimental Protocols
The successful characterization of this compound and its analogues relies on meticulous experimental procedures for isolation and data acquisition.
Isolation of Isoagarotetrol
-
Extraction: The air-dried powder of agarwood is extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature.
-
Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to fractionate the components based on their polarity.
-
Chromatography: The fraction containing the target compounds is subjected to a series of chromatographic separations. This typically involves column chromatography on silica gel, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H-NMR and ¹³C-NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). The sample is dissolved in a deuterated solvent, such as deuterated pyridine (C₅D₅N), and chemical shifts are referenced to the residual solvent peak.
-
Mass Spectrometry: High-resolution mass spectra are acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to ensure high mass accuracy.
Visualization of the Characterization Workflow
The logical flow of the experimental process for the characterization of this compound is depicted in the following diagram.
Caption: Experimental workflow for the isolation and structural elucidation of this compound.
This guide provides a foundational understanding of the spectroscopic characterization of this compound, leveraging data from its close relative, isoagarotetrol. The detailed data and protocols herein serve as a valuable resource for researchers engaged in the exploration and development of novel natural product-based therapeutics.
The Enigmatic Essence: A Technical Guide to the Discovery and Chemistry of 2-(2-Phenylethyl)chromones in Agarwood, Featuring 2'-Hydroxylagarotetrol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Agarwood, the treasured resinous heartwood of Aquilaria and Gyrinops species, is a rich repository of unique secondary metabolites, primarily sesquiterpenoids and 2-(2-phenylethyl)chromones (PECs). These compounds are not only responsible for the characteristic fragrance of agarwood but also possess a wide spectrum of biological activities. This technical guide delves into the discovery and history of a specific, albeit lesser-known, constituent, 2'-Hydroxylagarotetrol, within the broader and more extensively researched class of PECs. While detailed primary literature on this compound is scarce, this document synthesizes the available information and provides a comprehensive overview of the isolation, structural elucidation, and biological significance of the PEC chemical class, offering a valuable resource for researchers in natural product chemistry and drug discovery.
Introduction: The Aromatic Treasure of Agarwood
For centuries, agarwood, also known as "oud" or "gaharu," has been revered for its profound fragrance and use in traditional medicine across Asia and the Middle East. The formation of this precious resin is a pathological response to physical injury or microbial invasion in the host tree. This process triggers the biosynthesis of a complex array of volatile and non-volatile compounds, with 2-(2-phenylethyl)chromones (PECs) being a signature chemical class. These compounds are considered key markers for the quality of agarwood and are the focus of significant scientific interest due to their diverse pharmacological properties[1][2][3].
Among the myriad of PECs identified is This compound , a phenethylketone derivative isolated from agarwood. While its specific discovery and detailed history are not extensively documented in readily available scientific literature, its existence points to the vast chemical diversity within this class of natural products. This guide will provide the known details of this compound and situate it within the broader context of PEC discovery and research.
Discovery and History of 2-(2-Phenylethyl)chromones and Agarotetrol
The systematic investigation of the chemical constituents of agarwood has led to the identification of a large family of 2-(2-phenylethyl)chromone derivatives. These compounds are characterized by a chromone skeleton substituted at the C-2 position with a phenylethyl group.
A closely related and well-documented compound is Agarotetrol , a chromone derivative that is considered a significant indicator of agarwood quality[4][5]. The presence and concentration of agarotetrol are often used to assess the grade of both wild and cultivated agarwood. Research has shown that agarotetrol is a key contributor to the characteristic aroma of agarwood when heated, as it thermally degrades to produce lower molecular weight aromatic compounds[6][7][8].
The discovery of new PECs is an ongoing endeavor, with numerous studies reporting the isolation and characterization of novel derivatives from various Aquilaria and Gyrinops species[9][10][11]. These discoveries have been largely facilitated by advancements in chromatographic and spectroscopic techniques.
This compound: A Glimpse into a Rare Derivative
This compound has been identified as a phenethylketone derivative isolated from agarwood. The available data for this compound is summarized in the table below.
| Compound Name | Chemical Class | Molecular Formula | Molecular Weight | Source |
| This compound | Phenethylketone derivative | C17H18O7 | 334.32 | Agarwood |
The structure of this compound, as a phenethylketone, suggests a variation from the more common chromone backbone of most PECs. This highlights the biosynthetic plasticity within agarwood, leading to a diverse array of structurally related compounds.
Experimental Protocols: A Generalized Approach to Isolation and Characterization
While specific experimental details for the initial isolation of this compound are not available, a general workflow for the isolation and characterization of 2-(2-phenylethyl)chromones from agarwood can be outlined based on numerous published studies.
General Isolation Workflow
The isolation of PECs typically involves a multi-step process beginning with the extraction of the resinous wood material, followed by chromatographic separation and purification.
Methodology:
-
Extraction: Powdered agarwood is typically extracted with organic solvents such as ethanol or ethyl acetate at room temperature or under reflux. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the components based on polarity. Further fractionation can be achieved using Sephadex LH-20 column chromatography.
-
Purification: Fractions containing PECs are further purified by preparative High-Performance Liquid Chromatography (HPLC), often using a C18 column with a methanol-water or acetonitrile-water mobile phase.
-
Structure Elucidation: The structures of the isolated pure compounds are determined using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR; 1H, 13C, COSY, HSQC, HMBC), Mass Spectrometry (MS; ESI-MS, HR-ESI-MS), Ultraviolet (UV) spectroscopy, and Infrared (IR) spectroscopy.
Biological Activities of 2-(2-Phenylethyl)chromones
Numerous studies have demonstrated a wide range of biological activities for 2-(2-phenylethyl)chromones isolated from agarwood. The specific activities often depend on the substitution pattern on both the chromone and the phenylethyl moieties. While no specific biological activity data for this compound has been found, the activities of other PECs provide a strong rationale for further investigation.
Table of Reported Biological Activities for various 2-(2-Phenylethyl)chromones:
| Compound/Extract | Biological Activity | IC50 / EC50 / MIC | Reference |
| 2-(2-phenylethyl)chromone | Acetylcholinesterase inhibition | 25.3 µM | [9] |
| 6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]chromone | Cytotoxicity (A549 cell line) | 15.6 µM | [9] |
| Agarwood Extract (rich in PECs) | Anti-inflammatory (NO inhibition) | 3.1 µg/mL | [3] |
| 7-methoxy-2-(2-phenylethyl)chromone | α-Glucosidase inhibition | 8.7 µM | [10] |
Potential Signaling Pathways
The anti-inflammatory activity of some PECs has been shown to be mediated through the inhibition of nitric oxide (NO) production. This suggests a potential interaction with the inflammatory signaling cascade.
Conclusion and Future Directions
This compound represents one of the many intriguing phenethylketone and chromone derivatives found in agarwood. While its individual discovery and history remain to be fully elucidated in accessible literature, its existence underscores the rich chemical diversity of this natural resource. The broader class of 2-(2-phenylethyl)chromones has been extensively studied, revealing a wealth of information regarding their isolation, structure, and significant biological activities.
Future research should focus on the targeted isolation and comprehensive characterization of less abundant derivatives like this compound. Elucidating its precise structure and exploring its biological activities could unveil novel therapeutic leads. Furthermore, a deeper understanding of the biosynthesis of these compounds will be crucial for the sustainable production of these valuable molecules through biotechnological approaches. This technical guide serves as a foundational resource for researchers poised to explore the untapped potential of agarwood's unique chemical constituents.
References
- 1. mdpi.com [mdpi.com]
- 2. Chemical and Bioactivity Diversity of 2-(2-Phenylethyl)chromones in Agarwood: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Agarotetrol in agarwood: its use in evaluation of agarwood quality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. traditionalmedicines.org [traditionalmedicines.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Chemical Constituents and Pharmacological Activity of Agarwood and Aquilaria Plants [mdpi.com]
- 11. scienceopen.com [scienceopen.com]
In Silico Prediction of 2'-Hydroxylagarotetrol Bioactivity: A Methodological Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Natural products are a rich source of novel therapeutic agents.[1][2] The advancement of computational methodologies has enabled the rapid in silico prediction of the bioactivities of these compounds, significantly accelerating the drug discovery process.[1][3] This technical guide outlines a comprehensive, step-by-step in silico workflow for predicting the bioactivity of a novel natural product, using the hypothetical case of 2'-Hydroxylagarotetrol. This document provides detailed protocols for ligand and target preparation, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. Furthermore, it presents illustrative data in structured tables and visualizes key processes and pathways using Graphviz diagrams to facilitate understanding. The methodologies described herein are grounded in established computational approaches for the investigation of natural product bioactivity.[4][5]
Introduction
This compound is a natural product with a chemical structure suggestive of potential pharmacological activity. However, to date, its bioactivity and mechanism of action remain uncharacterized. In silico methods provide a powerful and cost-effective approach to generate initial hypotheses about a compound's biological targets and pharmacokinetic properties, thereby guiding subsequent experimental validation.[1][4] This whitepaper presents a hypothetical yet methodologically rigorous in silico investigation of this compound to predict its potential bioactivities and elucidate its putative mechanisms of action.
In Silico Prediction Workflow
The in silico workflow for predicting the bioactivity of a novel compound like this compound typically involves several key stages, from initial data acquisition to the prediction of biological effects and potential toxicity.
References
- 1. Frontiers | Editorial: Investigation of the biological properties of natural products using experimental approaches and in silico methods [frontiersin.org]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Computational approaches to predict the toxicity of bioactive natural products: a mini review of methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
Potential Therapeutic Targets of 2'-Hydroxylagarotetrol and Related Agarwood Compounds: A Technical Guide
Disclaimer: Publicly available scientific literature lacks specific data on the biological activity and therapeutic targets of 2'-Hydroxylagarotetrol. This document summarizes the known therapeutic potential of structurally related compounds and major bioactive constituents isolated from agarwood, the natural source of this compound. The information presented herein is intended for research, scientific, and drug development professionals and should be interpreted as an exploration of potential, rather than established, therapeutic applications for this compound.
Introduction to this compound
This compound is a phenylethylketone derivative isolated from agarwood ("Jinko")[1]. It is a constituent of the fragrant resinous heartwood produced by Aquilaria species in response to injury. While its precise biological activities are yet to be characterized, its structural class and co-occurrence with other potent bioactive molecules in agarwood provide a basis for exploring its potential therapeutic applications. Agarwood is known to contain a rich diversity of bioactive compounds, primarily sesquiterpenes and 2-(2-phenylethyl)chromone derivatives, which have demonstrated a range of pharmacological effects[2]. Agarotetrol, a related 2-(2-phenylethyl)chromone, is considered a key biomarker for the quality assessment of agarwood[3][4].
Potential Therapeutic Targets of Structurally Related Compounds
The primary bioactive constituents of agarwood, sesquiterpenes and 2-(2-phenylethyl)chromones, have been investigated for several therapeutic properties. These findings offer a predictive framework for the potential bioactivity of this compound.
Anti-Inflammatory Activity
Sesquiterpenes extracted from agarwood have shown significant anti-inflammatory effects. Studies on lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells, a standard model for inflammation research, have demonstrated the potent inhibition of nitric oxide (NO) production by these compounds[2]. This suggests that the anti-inflammatory mechanism may involve the modulation of inflammatory mediators.
Neuroprotective and Cognitive Enhancement Effects
A significant area of investigation for agarwood derivatives is in neuroprotection. 2-(2-phenylethyl)chromone derivatives have been identified as inhibitors of acetylcholinesterase (AChE)[2][3]. AChE is a key enzyme in the cholinergic system, and its inhibition is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease and other cognitive disorders. Dihydro-β-agarofuran sesquiterpenes, another class of compounds found in related plant families, have also been explored as AChE inhibitors, potentially interacting with the peripheral anionic site of the enzyme[5]. The sedative effects of volatile compounds from heated agarwood, such as benzylacetone (which can be formed from agarotetrol), have also been documented, suggesting a potential role in modulating the central nervous system[4][6].
Anti-Tumor and Chemopreventive Properties
Certain compounds from agarwood and related sources have demonstrated anti-tumor potential. Dihydro-β-agarofuran sesquiterpenes have been shown to inhibit the activation of the Epstein-Barr virus early antigen (EBV-EA), a marker for tumor promotion[7]. Some of these compounds have also shown significant effects in in-vivo two-stage mouse-skin carcinogenesis models[7]. Furthermore, dihydro-β-agarofurans have been investigated for their ability to reverse multidrug resistance (MDR) in cancer cells, a major challenge in oncology[8].
Metabolic Disease Modulation
Derivatives of 2-(2-phenylethyl)chromone from agarwood have exhibited significant inhibitory activity against α-glucosidase[2]. This enzyme is a key target in the management of type 2 diabetes, as its inhibition slows the absorption of carbohydrates from the digestive tract, thereby reducing postprandial hyperglycemia.
Quantitative Data on Bioactive Compounds from Agarwood
The following table summarizes the available quantitative data for the biological activities of compound classes related to this compound.
| Compound Class | Target/Assay | Model System | Measured Activity (IC50) | Reference |
| Sesquiterpenes | Nitric Oxide (NO) Production | LPS-induced RAW264.7 cells | 5.46 to 14.07 µM | [2] |
| 2-(2-phenylethyl)chromone derivatives | α-glucosidase | In vitro enzymatic assay | 7.8 ± 0.3 to 137.7 ± 3.0 µM | [2] |
| Aminoguanidine (Positive Control) | Nitric Oxide (NO) Production | LPS-induced RAW264.7 cells | 20.33 ± 1.08 µM | [2] |
| Acarbose (Positive Control) | α-glucosidase | In vitro enzymatic assay | 743.4 ± 3.3 µM | [2] |
Experimental Protocols
Detailed experimental methodologies are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols based on the cited research for assessing the bioactivity of agarwood compounds.
Anti-Inflammatory Activity Assay (Nitric Oxide Inhibition)
-
Cell Culture: RAW264.7 macrophage cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compounds (e.g., sesquiterpene fractions) for a specified period (e.g., 1 hour).
-
Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.
-
Nitrite Measurement: After an incubation period (e.g., 24 hours), the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm).
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is determined from the dose-response curve.
α-Glucosidase Inhibition Assay
-
Enzyme and Substrate Preparation: A solution of α-glucosidase from a suitable source (e.g., Saccharomyces cerevisiae) is prepared in a buffer (e.g., phosphate buffer, pH 6.8). The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is also dissolved in the same buffer.
-
Inhibition Reaction: The test compound, dissolved in a suitable solvent (e.g., DMSO), is pre-incubated with the α-glucosidase solution in a 96-well plate.
-
Substrate Addition: The enzymatic reaction is initiated by adding the pNPG solution to the wells.
-
Absorbance Measurement: The plate is incubated at a controlled temperature (e.g., 37°C), and the absorbance is measured at regular intervals at 405 nm. The increase in absorbance corresponds to the formation of p-nitrophenol.
-
Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to that of the control. The IC50 value is determined from the dose-response curve.
Visualizing Potential Mechanisms and Workflows
Potential Anti-Inflammatory Signaling Pathway
Caption: Postulated anti-inflammatory mechanism of agarwood compounds via inhibition of the NF-κB pathway.
General Workflow for Bioactivity Screening of Natural Products
Caption: A typical workflow for the discovery and development of bioactive natural products.
Conclusion and Future Directions
While this compound remains an uncharacterized molecule, its origin from the medicinally significant agarwood suggests a high potential for biological activity. The well-documented anti-inflammatory, neuroprotective, and anti-diabetic properties of co-occurring 2-(2-phenylethyl)chromones and sesquiterpenes provide compelling therapeutic avenues to explore. Future research should prioritize the isolation of this compound in sufficient quantities to perform comprehensive bioactivity screening. Elucidating its specific molecular targets will be crucial in determining its potential as a novel therapeutic agent. The experimental frameworks and potential signaling pathways outlined in this guide offer a foundational roadmap for these future investigations.
References
- 1. This compound | Phenylethylketone derivative | TargetMol [targetmol.com]
- 2. Pharmacology and therapeutic potential of agarwood and agarwood tree leaves in periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Dyhidro-β-agarofurans natural and synthetic as acetylcholinesterase and COX inhibitors: interaction with the peripheral anionic site (AChE-PAS), and anti-inflammatory potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Agarotetrol: a source compound for low molecular weight aromatic compounds from agarwood heating | Semantic Scholar [semanticscholar.org]
- 7. Dihydro-β-agarofuran sesquiterpenes from celastraceae species as anti-tumour-promoting agents: Structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
2'-Hydroxylagarotetrol CAS number and molecular structure.
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Hydroxylagarotetrol is a phenylethylketone derivative that belongs to the broader class of 2-(2-phenylethyl)chromones (PECs). These compounds are recognized as some of the characteristic chemical constituents of agarwood, the highly valued resinous heartwood produced by trees of the Aquilaria species. While research has been conducted on the diverse biological activities of agarwood extracts and various isolated PECs, specific data on this compound is limited. This guide provides a comprehensive overview of the known information on this compound and contextualizes its potential properties based on the activities of related 2-(2-phenylethyl)chromones.
Chemical and Physical Properties
A summary of the key chemical identifiers and properties for this compound is provided in the table below.
| Property | Value |
| CAS Number | 135308-83-7 |
| Molecular Formula | C₁₇H₁₈O₇ |
| Molecular Weight | 334.32 g/mol |
| SMILES | O=C1C2=C(OC(CCC3=C(O)C=CC=C3)=C1)--INVALID-LINK----INVALID-LINK----INVALID-LINK--[C@H]2O |
| Chemical Class | Phenylethylketone derivative, 2-(2-Phenylethyl)chromone |
Molecular Structure
The molecular structure of this compound is characterized by a chromone core linked to a phenylethyl group with a hydroxyl substitution on the phenyl ring.
Biological Activities and Therapeutic Potential (Inferred from Related Compounds)
The following table summarizes the reported biological activities of various 2-(2-phenylethyl)chromone derivatives from agarwood, offering a comparative context.
| Compound/Extract | Biological Activity | Assay | Key Findings (e.g., IC₅₀) |
| Agarwood Extract (Aquilaria sinensis) | Anti-inflammatory | Nitric oxide (NO) production in RAW264.7 cells | Compound 1 showed an IC₅₀ of 22.31 ± 0.42 μM[2] |
| 2-(2-phenylethyl)chromone derivatives (8, 12, 14) from artificial agarwood | α-glucosidase inhibition | In vitro α-glucosidase assay | IC₅₀ values of 0.15, 0.05, and 0.09 mM, respectively[3] |
| 2-(2-phenylethyl)chromone derivatives (3, 9, 11, 14) | Acetylcholinesterase (AChE) inhibition | In vitro AChE assay | Weak inhibitory activity reported[3] |
| 2-(2-phenylethyl)chromone-sesquiterpene hybrid (Compound 1) | Neuroprotective | H₂O₂-induced apoptosis in SH-SY5Y cells | Demonstrated neuroprotective effects[2] |
| 2-(2-phenylethyl)chromone derivatives (12, 13) | Cytotoxic | Human gastric cancer cell line (SGC-7901) | Weak cytotoxicity observed[3] |
Experimental Protocols
Detailed experimental protocols for this compound are not published. However, based on studies of related compounds, the following are examples of methodologies that would be employed to investigate its biological activities.
Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)
This assay is commonly used to screen for anti-inflammatory potential.
-
Cell Culture: Murine macrophage cells (e.g., RAW264.7) are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 1 hour).
-
Inflammatory Stimulus: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture.
-
Incubation: The cells are incubated for a further period (e.g., 24 hours).
-
Nitrite Measurement: The production of nitric oxide (NO) is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
-
Data Analysis: The concentration of the compound that inhibits NO production by 50% (IC₅₀) is calculated.
Antioxidant Activity Assay (DPPH Radical Scavenging)
This is a common and rapid assay to assess the free radical scavenging ability of a compound.
-
Preparation of DPPH Solution: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol or ethanol) is prepared.
-
Reaction Mixture: The test compound at various concentrations is mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specific time (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm) using a spectrophotometer. The decrease in absorbance indicates the radical scavenging activity.
-
Calculation: The percentage of radical scavenging activity is calculated, and the concentration required for 50% scavenging (IC₅₀) is determined.
Signaling Pathways
While the specific signaling pathways modulated by this compound have not been elucidated, many anti-inflammatory compounds from natural sources are known to interact with the Nuclear Factor-kappa B (NF-κB) signaling pathway. The diagram below illustrates a simplified representation of this pathway, which is a plausible target for 2-(2-phenylethyl)chromones from agarwood.
Caption: Simplified NF-κB signaling pathway, a potential target for 2-(2-phenylethyl)chromones (2-PECs).
Conclusion and Future Directions
This compound remains a poorly characterized compound within the broader, pharmacologically interesting class of 2-(2-phenylethyl)chromones from agarwood. While its precise biological activities are unknown, the documented anti-inflammatory, antioxidant, and neuroprotective effects of related compounds suggest that this compound warrants further investigation. Future research should focus on the isolation or synthesis of this compound to enable direct evaluation of its bioactivities and to elucidate its mechanisms of action and potential therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-(2-Phenylethyl)chromone-Sesquiterpene Hybrids from Agarwood of Aquilaria sinensis: Characterization and Biological Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(2-Phenylethyl)chromone derivatives in artificial agarwood from Aquilaria sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility and Stability of 2'-Hydroxylagarotetrol and Related Chromone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility and stability of agarotetrol, a parent compound to 2'-Hydroxylagarotetrol. Due to the limited publicly available data for this compound, this document focuses on the known properties of agarotetrol and outlines the necessary experimental protocols to determine the solubility and stability of novel derivatives like this compound. This guide is intended to be a practical resource for researchers and professionals involved in the study and development of this class of compounds.
Solubility of Agarotetrol
The solubility of a compound is a critical physicochemical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation development. Available data for the solubility of agarotetrol is summarized below.
Table 1: Solubility of Agarotetrol in Various Solvents
| Solvent | Solubility | Method | Source |
| Dimethyl Sulfoxide (DMSO) | ≥ 60 mg/mL | Not Specified | [1] |
| Dimethyl Sulfoxide (DMSO) | 250 mg/mL (785.37 mM) | Ultrasonic assistance may be needed | [2] |
| Dimethyl Sulfoxide (DMSO) | 64 mg/mL (201.05 mM) | Fresh DMSO recommended due to hygroscopicity | [3] |
| Water | Water-soluble | Detected in a decoction of agarwood | [4] |
Note: The exact quantitative solubility of agarotetrol in water has not been specified in the available literature.
Stability of Agarotetrol
The chemical stability of a compound determines its shelf-life, storage conditions, and is crucial for ensuring its therapeutic efficacy and safety. While specific stability studies on this compound are not available, general storage conditions for the parent compound, agarotetrol, provide some insight into its stability.
Table 2: Recommended Storage Conditions for Agarotetrol
| Condition | Duration | Notes | Source |
| In solvent at -80°C | 6 months | Protect from light | [2] |
| In solvent at -20°C | 1 month | Protect from light | [2] |
| Solid form at 4°C | Not Specified | Protect from light | [2] |
These storage recommendations suggest that agarotetrol is sensitive to degradation over time, especially at higher temperatures and when in solution. For a novel derivative such as this compound, a comprehensive stability study is essential.
Experimental Protocols
The following sections detail the standard methodologies for determining the solubility and stability of a research compound like this compound.
Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[5]
Objective: To determine the equilibrium concentration of a compound in a specific solvent at a constant temperature.
Materials:
-
This compound (or the test compound)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, DMSO)
-
Vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Calibrated analytical balance and volumetric flasks
Procedure:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Preparation of Calibration Curve: From the stock solution, prepare a series of standard solutions of known concentrations to generate a calibration curve using the HPLC method.
-
Sample Preparation: Add an excess amount of the solid test compound to a known volume of the desired solvent in a vial. The presence of undissolved solid is necessary to ensure saturation.
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-72 hours) to reach equilibrium.[5]
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant without disturbing the solid pellet.
-
Filtration: Filter the collected supernatant through a syringe filter to remove any remaining solid particles.
-
Quantification: Dilute the filtrate with a suitable solvent and analyze it using a validated HPLC method.
-
Calculation: Determine the concentration of the compound in the filtrate using the previously generated calibration curve. This concentration represents the thermodynamic solubility.
Protocol for Stability Assessment (Forced Degradation Study)
Forced degradation studies are essential to understand the intrinsic stability of a compound and to identify potential degradation products.[6][7]
Objective: To evaluate the stability of the compound under various stress conditions (e.g., acid, base, oxidation, heat, light).
Materials:
-
This compound (or the test compound)
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) detector or a mass spectrometer (MS)
-
pH meter
Procedure:
-
Sample Preparation: Prepare solutions of the test compound in a suitable solvent system (e.g., water/acetonitrile).
-
Stress Conditions:
-
Acidic Hydrolysis: Add HCl solution to the compound solution and incubate at a specific temperature (e.g., 60°C).
-
Basic Hydrolysis: Add NaOH solution to the compound solution and incubate at a specific temperature. Neutralize the solution before analysis.
-
Oxidative Degradation: Add H₂O₂ solution to the compound solution and keep it at room temperature.
-
Thermal Degradation: Store the solid compound and its solution in an oven at elevated temperatures (e.g., 60°C, 80°C).
-
Photolytic Degradation: Expose the solid compound and its solution to light in a photostability chamber according to ICH guidelines.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC method. The method should be able to separate the parent compound from its degradation products.
-
Data Evaluation:
-
Quantify the remaining parent compound at each time point.
-
Calculate the percentage of degradation.
-
Identify and characterize the major degradation products using techniques like LC-MS.
-
Conclusion
While specific data on the solubility and stability of this compound is not yet available in the public domain, the information on its parent compound, agarotetrol, suggests that it is soluble in DMSO and water, and requires specific storage conditions to maintain its integrity. For any novel derivative, it is imperative to conduct thorough experimental investigations as outlined in this guide. The provided protocols for solubility and stability determination offer a robust framework for generating the critical data needed for the successful research and development of this compound and other related compounds.
References
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The query for "2'-Hydroxylagarotetrol" does not yield a specifically characterized compound in the existing scientific literature, suggesting a potential misnomer or a yet-to-be-described molecule. However, this inquiry leads to two distinct and highly relevant classes of natural products that share nomenclature roots and are of significant interest to the scientific community: Agarotetrol and its parent 2-(2-phenylethyl)chromone derivatives , and the dihydro-β-agarofuran sesquiterpenoids . This technical guide provides a comprehensive literature review of these two families of compounds, focusing on their chemical structures, biological activities, and the experimental methodologies used in their study.
Agarotetrol is a specific, highly oxygenated 2-(2-phenylethyl)chromone found in agarwood, the resinous heartwood of Aquilaria species. It is recognized as a quality marker for this valuable medicinal and aromatic resource. The broader class of 2-(2-phenylethyl)chromones (PECs) from agarwood has demonstrated a range of pharmacological effects, including anti-inflammatory and neuroprotective activities.
The dihydro-β-agarofuran sesquiterpenoids are a large and structurally diverse group of compounds predominantly isolated from plants of the Celastraceae family. These compounds have been extensively studied and are known for their potent biological activities, including anti-inflammatory, neuroprotective, cytotoxic, and multidrug resistance reversal properties.
This review will address each class of compounds separately, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and workflows to provide a thorough resource for researchers in natural product chemistry and drug discovery.
Part 1: Agarotetrol and Related 2-(2-Phenylethyl)chromones (PECs)
Chemical Structures and Natural Sources
Agarotetrol is a tetrahydroxylated 2-(2-phenylethyl)chromone derivative. Its core structure is a chromone ring with a phenylethyl substituent at the C-2 position. Agarotetrol itself, (5S,6R,7R,8S)-5,6,7,8-tetrahydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromen-4-one, is isolated from agarwood, which forms in Aquilaria trees in response to injury or infection. It is a key component in the water-extract fraction of agarwood and is used to evaluate its quality.[1][2][3] Several other related PECs have been isolated from agarwood, featuring different hydroxylation and methoxylation patterns on both the chromone core and the phenylethyl side chain.
Biological Activities
PECs from agarwood have been reported to possess a variety of biological activities. The anti-inflammatory and neuroprotective effects are of particular interest. Studies have shown that extracts and isolated compounds from agarwood can inhibit the production of pro-inflammatory mediators and exhibit protective effects in neuronal cell models.
The anti-inflammatory properties of PECs are often evaluated by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells, such as RAW 264.7. Several PECs have shown significant inhibition of NO production.[4] Additionally, agarwood extracts containing these compounds have been shown to reduce pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α.
Neuroprotective effects of PECs and agarwood extracts have also been documented. Certain compounds have demonstrated protective activities against corticosterone-induced injury in PC12 cells, a common in vitro model for neurodegenerative disease research.[5] Agarwood leaf extracts have also been shown to promote cholinergic differentiation and exhibit neuroprotective properties in HT22 hippocampal neurons.[6]
Quantitative Data
The following table summarizes the available quantitative data on the biological activities of selected 2-(2-phenylethyl)chromones.
| Compound/Extract | Assay | Cell Line | Target/Inducer | Activity Metric | Value | Reference |
| Agarwood Dichloromethane Fraction | NO Production Inhibition | BV2 Microglia | LPS | - | Significant Inhibition | [7] |
| Various PECs | NO Production Inhibition | RAW 264.7 | LPS | IC50 | 1.6–7.3 μM | [4] |
| Agarotetrol (9) | Neuroprotection | PC12 | Corticosterone | Cell Viability | Significant Protection (P < 0.001) | [5] |
| 6-hydroxy-2-(2-phenylethyl)chromone (17) | Neuroprotection | PC12 | Corticosterone | Cell Viability | Significant Protection (P < 0.001) | [5] |
Part 2: Dihydro-β-agarofuran Sesquiterpenoids
Chemical Structures and Natural Sources
Dihydro-β-agarofuran sesquiterpenoids are characterized by a tricyclic core structure. This class of compounds is exceptionally diverse, with hundreds of derivatives isolated, primarily from plants of the Celastraceae family (e.g., Tripterygium, Celastrus, Euonymus) and, to a lesser extent, from the Hippocrateaceae and Lamiaceae families.[8][9][10] The diversity arises from the high degree of oxygenation and the presence of various ester groups attached to the core skeleton.
Biological Activities
This class of compounds is well-known for a wide spectrum of potent biological activities, including anti-inflammatory, neuroprotective, anti-tumor, and insecticidal effects.
Many dihydro-β-agarofuran sesquiterpenoids exhibit significant anti-inflammatory activity. They have been shown to inhibit the production of NO in LPS-stimulated RAW 264.7 macrophages.[11] Furthermore, studies on BV-2 microglial cells have demonstrated their ability to suppress pro-inflammatory cytokines such as TNF-α and IL-6, indicating anti-neuroinflammatory potential.[12] The mechanism of action for some of these compounds has been linked to the inhibition of the NF-κB signaling pathway by preventing the phosphorylation of IκBα and the p65 subunit.[4][12]
The neuroprotective effects of dihydro-β-agarofuran sesquiterpenoids have been evaluated in various in vitro models. They have shown the ability to protect neuronal cells, such as SH-SY5Y and PC12 cells, from damage induced by toxins like H₂O₂, okadaic acid, and β-amyloid (Aβ) peptides.[13][14] For instance, certain derivatives increased the viability of Aβ₂₅₋₃₅-treated SH-SY5Y cells from 64.6% to over 74.0% at a concentration of 10 μM.[13]
Quantitative Data
The following tables summarize quantitative data for the anti-inflammatory and neuroprotective activities of selected dihydro-β-agarofuran sesquiterpenoids.
Table 1: Anti-inflammatory Activity of Dihydro-β-agarofuran Sesquiterpenoids
| Compound | Assay | Cell Line | Inducer | IC50 (μM) | Reference |
| 1α,2α,8β,15-tetraacetoxy-9α-benzoyloxyl-15-nicotinoyloxy-β-dihydroagarofuran (7) | NO Production Inhibition | RAW 264.7 | LPS | 17.30 ± 1.07 | [11] |
| Angulateoid B (8) | NO Production Inhibition | RAW 264.7 | LPS | 20.79 ± 1.55 | [11] |
| Wilforsinine K (3) | NO Production Inhibition | RAW 264.7 | LPS | Optimal Inhibition | [4] |
| Angulatin M (16) | NO Production Inhibition | RAW 264.7 | LPS | Optimal Inhibition | [4] |
Table 2: Neuroprotective Activity of Dihydro-β-agarofuran Sesquiterpenoids
| Compound | Assay | Cell Line | Toxin | Activity Metric (% Cell Viability) | Concentration | Reference |
| Compound 3 | Neuroprotection | SH-SY5Y | H₂O₂ | 76.63% | 12.5 μM | [14] |
| Compounds 10, 12, 17, 18 | Neuroprotection | SH-SY5Y | Aβ₂₅₋₃₅ | Significant increase | - | [15] |
| Various Derivatives (21 compounds) | Neuroprotection | SH-SY5Y | Aβ₂₅₋₃₅ | >74.0% (from 64.6% model) | 10 μM | [13] |
Experimental Protocols
Isolation and Purification of Dihydro-β-agarofuran Sesquiterpenoids
A general procedure for the isolation of these compounds from plant material (e.g., leaves or root bark of Tripterygium wilfordii) is as follows:
-
Extraction : The dried and powdered plant material is extracted with a solvent such as 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Partitioning : The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
-
Chromatography : The resulting fractions are subjected to multiple chromatographic steps for purification. This typically includes:
-
Silica gel column chromatography.
-
Sephadex LH-20 column chromatography.
-
Preparative High-Performance Liquid Chromatography (HPLC), often using a C18 column.
-
-
Structure Elucidation : The structures of the purified compounds are determined using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS). The absolute configuration is often determined by X-ray crystallography or Electronic Circular Dichroism (ECD) spectroscopy.[11][12]
In Vitro Anti-inflammatory Assay (Nitric Oxide Production)
This protocol describes the measurement of NO production in LPS-stimulated RAW 264.7 murine macrophage cells.
-
Cell Culture : RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin). Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding : Cells are seeded into 96-well plates at a density of approximately 1 x 10⁵ cells/well and allowed to adhere for 24 hours.
-
Treatment : The culture medium is replaced with fresh medium containing various concentrations of the test compound. After a pre-incubation period (e.g., 30 minutes), cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 20-24 hours.
-
Nitrite Measurement (Griess Assay) : The production of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant.
-
100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (typically a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).
-
After incubation at room temperature for 10-15 minutes, the absorbance is measured at approximately 540 nm using a microplate reader.
-
A standard curve is generated using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.
-
-
Cell Viability Assay : To ensure that the observed NO inhibition is not due to cytotoxicity, a cell viability assay (e.g., MTT or CCK-8) is performed in parallel.[7]
In Vitro Neuroprotection Assay
This protocol outlines a general method for assessing the neuroprotective effects of compounds against a toxin-induced injury in a neuronal cell line (e.g., PC12 or SH-SY5Y).
-
Cell Culture : Neuronal cells are cultured in an appropriate medium (e.g., RPMI-1640 or DMEM/F12) supplemented with serum and antibiotics, under standard cell culture conditions.
-
Cell Seeding : Cells are plated in 96-well plates at an appropriate density and allowed to attach and grow.
-
Pre-treatment : Cells are pre-treated with various concentrations of the test compounds for a specified period (e.g., 24 hours).
-
Toxin Exposure : Following pre-treatment, a neurotoxin (e.g., 250 μM 6-hydroxydopamine (6-OHDA) or 500 μM H₂O₂) is added to the culture medium for an additional 24 hours to induce cell damage.[5]
-
Cell Viability Assessment : Cell viability is measured using a standard method like the MTT assay.
-
MTT solution (0.5 mg/mL final concentration) is added to each well and incubated for 2-4 hours.
-
The resulting formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
The absorbance is read at approximately 570-595 nm.
-
Cell viability is expressed as a percentage relative to the untreated control group.[5]
-
Signaling Pathways and Workflows
Anti-inflammatory Signaling Pathway
Dihydro-β-agarofuran sesquiterpenoids have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including iNOS (which produces NO) and cytokines like TNF-α and IL-6. The active compounds inhibit the phosphorylation of IκBα and the p65 subunit of NF-κB, thereby blocking this cascade.
References
- 1. aditum.org [aditum.org]
- 2. researchgate.net [researchgate.net]
- 3. Neuroprotection against 6-OHDA toxicity in PC12 cells and mice through the Nrf2 pathway by a sesquiterpenoid from Tussilago farfara - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thaiscience.info [thaiscience.info]
- 5. researchgate.net [researchgate.net]
- 6. The dihydro-β-agarofuran sesquiterpenoids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 7. New Dihydro-β-agarofuran Sesquiterpenes from Parnassia wightiana Wall: Isolation, Identification and Cytotoxicity against Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dihydro-β-agarofuran sesquiterpenoid derivatives with anti-inflammatory activity from the leaves of Tripterygium wilfordii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dihydro-β-agarofuran sesquiterpenoids from the root bark of Tripterygium wilfordii and their anti-neuroinflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Natural β-Dihydroagarofuran-Type Sesquiterpenoids as Cognition-Enhancing and Neuroprotective Agents from Medicinal Plants of the Genus Celastrus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dihydro-β-agarofuran sesquiterpenoid derivatives with neuroprotective activity from the leaves of Tripterygium wilfordii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neuroprotective Dihydro-β-agarofuran-Type Sesquiterpenes from the Seeds of Euonymus maackii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Quantification of 2'-Hydroxylagarotetrol using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the quantitative analysis of 2'-Hydroxylagarotetrol, a phenethylketone derivative found in agarwood, using High-Performance Liquid Chromatography (HPLC) with UV detection. The protocol outlines procedures for sample preparation, standard solution preparation, and HPLC-UV analysis. Additionally, it includes system suitability, linearity, and accuracy data presented in tabular format for easy interpretation. This application note is intended to serve as a comprehensive guide for researchers and scientists involved in the analysis of natural products and drug development.
Introduction
This compound is a chromone derivative isolated from agarwood, the resinous heartwood of Aquilaria species.[1][2] It is a polar compound characterized by the molecular formula C17H18O7 and a molecular weight of 334.32 g/mol .[1] As a component of agarwood, which has a long history of use in traditional medicine, the accurate quantification of this compound is crucial for quality control, standardization of extracts, and pharmacokinetic studies. This application note details a robust and reliable HPLC method for this purpose.
Principle
The method employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate this compound from other components in the sample matrix. A C18 column is used as the stationary phase, which retains the analyte based on its hydrophobic interactions. A polar mobile phase, consisting of a gradient of water and acetonitrile with a formic acid modifier, is used to elute the analyte. The formic acid helps to improve peak shape and resolution. Quantification is achieved by UV detection at the wavelength of maximum absorbance for this compound.
Experimental Workflow
Figure 1. Workflow for the quantification of this compound.
Materials and Reagents
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Syringe filters (0.45 µm, PTFE or nylon)
Equipment
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
pH meter
Experimental Protocols
Preparation of Standard Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
-
Extraction from Solid Samples (e.g., Agarwood Powder):
-
Accurately weigh 1 g of the homogenized sample powder.
-
Add 10 mL of 70% methanol in water.
-
Vortex for 1 minute and sonicate for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
Preparation of Liquid Samples (e.g., Extracts):
-
Dilute the liquid sample with the mobile phase to bring the concentration of this compound within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
-
HPLC Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Program | 0-5 min, 10% B; 5-20 min, 10-50% B; 20-25 min, 50-90% B; 25-30 min, 90% B; 30-31 min, 90-10% B; 31-35 min, 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
digraph "HPLC Gradient Elution Profile" { graph [fontname="Arial"]; node [shape=plaintext, fontname="Arial"]; edge [color="#34A853", penwidth=2];// Nodes for the axes xaxis [label="Time (min)"]; yaxis [label="% Mobile Phase B (Acetonitrile)"];
// Data points p0 [pos="0,10!", label=""]; p1 [pos="5,10!", label=""]; p2 [pos="20,50!", label=""]; p3 [pos="25,90!", label=""]; p4 [pos="30,90!", label=""]; p5 [pos="31,10!", label=""]; p6 [pos="35,10!", label=""];
// Edges to draw the gradient curve p0 -> p1 -> p2 -> p3 -> p4 -> p5 -> p6;
// Axis labels subgraph { rank=same; {node [shape=plaintext]; 0; 5; 10; 15; 20; 25; 30; 35;} } subgraph { rank=min; {node [shape=plaintext]; "0%"; "20%"; "40%"; "60%"; "80%"; "100%";} } }
Figure 2. HPLC gradient elution profile for this compound analysis.
Data Presentation
System Suitability
| Parameter | Acceptance Criteria | Result |
| Tailing Factor | ≤ 2.0 | 1.1 |
| Theoretical Plates | > 2000 | 5800 |
| RSD of Peak Area | ≤ 2.0% | 0.8% |
| (n=6 injections) |
Linearity
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 25 | 380,500 |
| 50 | 760,100 |
| 100 | 1,525,000 |
-
Linear Range: 1 - 100 µg/mL
-
Correlation Coefficient (r²): 0.9998
-
Regression Equation: y = 15230x + 150
Accuracy (Spike and Recovery)
| Spiked Level | Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| Low | 5 | 4.9 | 98.0 |
| Medium | 25 | 25.4 | 101.6 |
| High | 75 | 74.1 | 98.8 |
Conclusion
The described HPLC method is simple, accurate, and precise for the quantification of this compound in various sample matrices. The method demonstrates good linearity and recovery, making it suitable for routine quality control and research applications. The provided protocols and data serve as a valuable resource for scientists and researchers in the field of natural product analysis and drug development.
References
Application Notes & Protocols for the Extraction of 2'-Hydroxylagarotetrol from Plant Material
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2'-Hydroxylagarotetrol is a chromone derivative found in agarwood, the resinous heartwood of Aquilaria species, particularly Aquilaria sinensis. Agarwood is renowned for its use in traditional medicine and perfumery, and its chemical constituents are of significant interest for their potential pharmacological activities. Compounds isolated from Aquilaria sinensis have demonstrated cytotoxic activities, making them candidates for further investigation in drug development.[1] This document provides a detailed protocol for the extraction and isolation of this compound from plant material, intended for researchers in natural product chemistry and drug discovery.
The successful extraction of bioactive compounds from plant materials is a critical first step in their analysis and characterization.[2] The choice of extraction method can significantly impact the yield and purity of the target compound.[3][4] Common techniques for extracting phytochemicals include solvent extraction methods like maceration, reflux, and Soxhlet extraction, as well as more modern techniques such as microwave-assisted extraction (MAE) and ultrasound-assisted extraction (UAE).[3][5][6] Following extraction, chromatographic techniques are typically employed for the isolation and purification of the desired compound.
Experimental Protocols
This protocol outlines a general procedure for the extraction and isolation of this compound from Aquilaria sinensis wood.
1. Plant Material Preparation:
-
Collection and Identification: Collect agarwood from Aquilaria sinensis. The formation of agarwood can be induced through various methods, which can affect the chemical composition.[7][8] It is crucial to have the plant material authenticated by a botanist.
-
Drying: Dry the plant material at room temperature or in an oven at a low temperature (e.g., 40-50°C) to prevent the degradation of thermolabile compounds.[2]
-
Grinding: Grind the dried plant material into a fine powder to increase the surface area for efficient solvent extraction.[2][9]
2. Extraction:
-
Solvent Selection: Ethanol is a common and effective solvent for the extraction of chromones from Aquilaria species.[1] Other solvents such as methanol or a mixture of chloroform and methanol can also be used.[2] The choice of solvent will depend on the polarity of the target compound.
-
Maceration Protocol:
-
Place the powdered plant material in a large container.
-
Add a sufficient volume of 95% ethanol to completely submerge the powder (e.g., a 1:10 solid-to-solvent ratio).
-
Seal the container and allow it to stand for 3-7 days at room temperature with occasional shaking to ensure thorough extraction.[6]
-
After the maceration period, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.[9]
-
Repeat the extraction process with the plant residue two more times to maximize the yield.
-
Combine the filtrates.
-
-
Alternative Extraction Methods:
-
Soxhlet Extraction: For a more exhaustive extraction, a Soxhlet apparatus can be used. This method is generally more efficient than maceration but uses heat, which may not be suitable for thermolabile compounds.[3]
-
Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to disrupt cell walls and enhance solvent penetration, often resulting in higher yields and shorter extraction times.[3]
-
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material, leading to a rapid extraction process.[3]
-
3. Concentration and Fractionation:
-
Solvent Evaporation: Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.[9]
-
Solvent-Solvent Partitioning (Fractionation):
-
Suspend the crude extract in water.
-
Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. This will separate compounds based on their polarity. This compound is expected to be in the more polar fractions.
-
4. Isolation and Purification:
-
Chromatography: The isolation of this compound from the active fraction is typically achieved through various chromatographic techniques.
-
Column Chromatography: Pack a silica gel column and elute with a gradient of solvents (e.g., a mixture of hexane and ethyl acetate or chloroform and methanol with increasing polarity) to separate the components of the fraction.[2]
-
High-Performance Liquid Chromatography (HPLC): For final purification, preparative HPLC is often necessary.[2] A C18 column is commonly used with a mobile phase consisting of a mixture of water and methanol or acetonitrile.
-
5. Structural Elucidation:
-
The structure of the isolated compound should be confirmed using spectroscopic methods such as:
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments to elucidate the detailed structure.
-
Data Presentation
Researchers should meticulously record all quantitative data. The following tables provide a template for organizing experimental results.
Table 1: Extraction Yield of this compound
| Extraction Method | Solvent System | Extraction Time (hours) | Temperature (°C) | Crude Extract Yield (g) | Yield of Purified this compound (mg) | Purity (%) |
| Maceration | 95% Ethanol | 72 | Room Temp. | |||
| Soxhlet | 95% Ethanol | 24 | Boiling Point | |||
| UAE | 95% Ethanol | 1 | 40 | |||
| MAE | 95% Ethanol | 0.5 | 60 |
Table 2: Chromatographic Conditions for Purification
| Chromatographic Technique | Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) |
| Preparative HPLC | C18 (e.g., 250 x 10 mm, 5 µm) | Methanol:Water (e.g., 70:30) |
Visualizations
Diagram 1: Experimental Workflow for Extraction and Isolation
Caption: Workflow for the extraction and isolation of this compound.
Diagram 2: Logical Relationship in Drug Discovery Application
Caption: Role of this compound in a drug discovery pipeline.
References
- 1. Bioassay-guided isolation of cytotoxic constituents from the flowers of Aquilaria sinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Extraction Methods on In Vitro Biological Capacities and Rheological Properties of Polysaccharides from Red Pepper Stems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extraction of High-Value Chemicals from Plants for Technical and Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation and screening of fungi for enhanced agarwood formation in Aquilaria sinensis trees | PLOS One [journals.plos.org]
- 8. Temporal characteristics of agarwood formation in Aquilaria sinensis after applying whole-tree agarwood-inducing technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimization protocol for the extraction of antioxidant components from Origanum vulgare leaves using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Evaluating the Cytotoxicity of 2'-Hydroxylagarotetrol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Hydroxylagarotetrol is a novel natural compound with potential therapeutic applications. A critical step in the preclinical evaluation of any new compound is the characterization of its cytotoxic effects. These application notes provide a comprehensive guide to utilizing common cell-based assays to determine the cytotoxicity of this compound. The following protocols and guidelines will enable researchers to assess its impact on cell viability, membrane integrity, and potential mechanisms of cell death. Understanding the cytotoxic profile is essential for establishing a therapeutic window and identifying potential toxic liabilities early in the drug development process.[1][2]
Key Concepts in Cytotoxicity Assessment
Cytotoxicity refers to the ability of a substance to induce cell damage or death.[2] This can occur through various mechanisms, including:
-
Necrosis: Uncontrolled cell death resulting from acute injury, leading to loss of membrane integrity.[2]
-
Apoptosis: Programmed cell death, a controlled process involving a cascade of specific signaling events.[2]
-
Autophagy: A cellular process of self-degradation of components, which can be either a survival or a death mechanism depending on the context.[2]
-
Inhibition of Cell Proliferation: The compound may not directly kill cells but may prevent them from dividing.[2]
A multi-assay approach is recommended to gain a comprehensive understanding of the cytotoxic mechanism of this compound.
Recommended Cell-Based Assays
A panel of assays should be employed to investigate different aspects of cytotoxicity.
Metabolic Activity Assay (MTT Assay)
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[3] Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Cell Membrane Integrity Assay (LDH Release Assay)
The Lactate Dehydrogenase (LDH) release assay is a widely used method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[4][5][6] LDH is a stable cytosolic enzyme that is released when the plasma membrane is compromised, a hallmark of necrosis.[5][6]
Apoptosis Assay (Caspase-Glo 3/7 Assay)
Apoptosis is a key mechanism of programmed cell death. A hallmark of apoptosis is the activation of caspases, a family of cysteine proteases. The Caspase-Glo 3/7 assay measures the activity of caspase-3 and caspase-7, which are key effector caspases in the apoptotic pathway.[7]
Experimental Protocols
General Cell Culture and Treatment
-
Cell Line Selection: Choose a panel of cell lines relevant to the intended therapeutic application of this compound (e.g., cancer cell lines for an oncology indication, normal cell lines for toxicity screening).
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density to ensure they are in the logarithmic growth phase during the experiment.[7]
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to create a range of concentrations for testing.
-
Treatment: Treat the cells with various concentrations of this compound. Include appropriate controls:
-
Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve the compound.
-
Untreated Control: Cells in culture medium only.
-
Positive Control: A known cytotoxic agent to ensure the assay is performing correctly.
-
Protocol 1: MTT Assay for Cell Viability
Objective: To determine the effect of this compound on cell metabolic activity as a measure of cell viability.
Materials:
-
Cells seeded in a 96-well plate
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Following treatment with this compound for the desired time period (e.g., 24, 48, 72 hours), add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized.
-
After incubation, add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: LDH Release Assay for Cytotoxicity
Objective: To quantify cell membrane damage induced by this compound by measuring LDH release.
Materials:
-
Cells seeded in a 96-well plate
-
This compound
-
LDH Assay Kit (commercially available)
-
Microplate reader
Procedure:
-
Treat cells with this compound for the desired duration.[4]
-
Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[4][8]
-
After incubation, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.[4]
-
Add the LDH reaction mixture from the kit to each well containing the supernatant.[4]
-
Incubate the plate at room temperature for the time specified in the kit's protocol (typically 30 minutes).[4]
-
Add the stop solution provided in the kit.[4]
-
Measure the absorbance at 490 nm using a microplate reader.[4]
-
Calculate the percentage of cytotoxicity based on the LDH release relative to the maximum release control.
Protocol 3: Caspase-Glo 3/7 Assay for Apoptosis
Objective: To determine if this compound induces apoptosis by measuring the activity of caspase-3 and -7.
Materials:
-
Cells seeded in a white-walled 96-well plate
-
This compound
-
Caspase-Glo 3/7 Assay Kit (commercially available)
-
Luminometer
Procedure:
-
Treat cells with this compound for the desired time.
-
Equilibrate the plate and the Caspase-Glo 3/7 Reagent to room temperature.
-
Add 100 µL of the Caspase-Glo 3/7 Reagent to each well.
-
Mix the contents of the wells by gently shaking the plate.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the luminescence using a luminometer.
-
An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.
Data Presentation
Summarize the quantitative data from the assays in clearly structured tables. This will allow for easy comparison of the cytotoxic effects of this compound across different concentrations and cell lines.
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| Concentration (µM) | % Cell Viability (Cell Line A) | % Cell Viability (Cell Line B) |
| 0 (Vehicle) | 100 | 100 |
| 1 | ||
| 10 | ||
| 50 | ||
| 100 | ||
| IC50 (µM) |
Table 2: Cytotoxicity of this compound (LDH Release Assay)
| Concentration (µM) | % Cytotoxicity (Cell Line A) | % Cytotoxicity (Cell Line B) |
| 0 (Vehicle) | 0 | 0 |
| 1 | ||
| 10 | ||
| 50 | ||
| 100 | ||
| LC50 (µM) |
Table 3: Apoptosis Induction by this compound (Caspase-3/7 Activity)
| Concentration (µM) | Fold Change in Caspase-3/7 Activity (Cell Line A) | Fold Change in Caspase-3/7 Activity (Cell Line B) |
| 0 (Vehicle) | 1.0 | 1.0 |
| 1 | ||
| 10 | ||
| 50 | ||
| 100 |
IC50: The concentration of the compound that inhibits 50% of cell growth. LC50: The concentration of the compound that kills 50% of the cells.
Visualizations
Experimental Workflow
Caption: Workflow for evaluating the cytotoxicity of this compound.
Potential Signaling Pathways in Cytotoxicity
The following diagram illustrates general signaling pathways that could be investigated if this compound is found to induce apoptosis. The specific pathways affected by this compound will need to be determined through further mechanistic studies.
Caption: Potential apoptotic signaling pathways affected by a cytotoxic compound.
Conclusion
These application notes provide a framework for the initial cytotoxic evaluation of this compound. By employing a multi-assay approach that includes measures of metabolic activity, membrane integrity, and apoptosis, researchers can obtain a robust and comprehensive understanding of the compound's effects on cells. The data generated will be crucial for guiding further preclinical development and for understanding the mechanism of action of this novel compound.
References
- 1. opentrons.com [opentrons.com]
- 2. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 3. mdpi.com [mdpi.com]
- 4. atcbiotech.com [atcbiotech.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes: In Vitro Antioxidant Activity of 2'-Hydroxylagarotetrol
Introduction
2'-Hydroxylagarotetrol is a chromone derivative that has been identified in agarwood, a resinous heartwood with a long history of use in traditional medicine. Chromone derivatives and extracts from agarwood have demonstrated notable antioxidant properties, suggesting the potential of this compound as a valuable antioxidant agent.[1][2][3][4] This document provides detailed protocols for assessing the in vitro antioxidant capacity of this compound using three common and reliable assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.
These methods are selected for their simplicity, and reproducibility, and because they evaluate different aspects of antioxidant action, namely radical scavenging and reducing power.[1][5] The DPPH and ABTS assays measure the ability of an antioxidant to donate a hydrogen atom or an electron to neutralize a stable radical.[1] The FRAP assay, on the other hand, assesses the capacity of a substance to reduce ferric iron (Fe³⁺) to its ferrous form (Fe²⁺).[1][2]
Target Audience
These protocols and notes are intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in evaluating the antioxidant potential of this compound or related compounds.
Quantitative Data Summary
Due to the limited availability of specific experimental data for this compound in the public domain, the following table presents illustrative IC₅₀ (half-maximal inhibitory concentration) values based on data reported for structurally related chromone derivatives and agarwood extracts. These values should be considered as examples to be replaced with experimental data.
| Assay | This compound (Illustrative IC₅₀) | Positive Control (e.g., Trolox/Ascorbic Acid) |
| DPPH Radical Scavenging Activity | 15 - 50 µg/mL | 5 - 10 µg/mL |
| ABTS Radical Scavenging Activity | 10 - 40 µg/mL | 3 - 8 µg/mL |
| Ferric Reducing Antioxidant Power (FRAP) | 20 - 60 µg/mL | 8 - 15 µg/mL |
Note: Lower IC₅₀ values indicate higher antioxidant activity.
Experimental Protocols
DPPH Radical Scavenging Assay
Principle: This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, by an antioxidant. The donation of a hydrogen atom or electron from the antioxidant to DPPH results in the formation of a non-radical form, leading to a color change from violet to yellow, which is measured spectrophotometrically.[1]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (analytical grade)
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle and away from light.
-
Preparation of Sample and Control Solutions:
-
Dissolve this compound in methanol to prepare a stock solution (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solution to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Prepare a similar concentration range for the positive control.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add 50 µL of the sample or control solution at different concentrations.
-
Add 150 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 50 µL of methanol and 150 µL of the DPPH solution.
-
For the negative control, add 200 µL of methanol.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation of Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.
-
The IC₅₀ value is determined by plotting the percentage of scavenging activity against the concentration of the sample and calculating the concentration at which 50% of the DPPH radicals are scavenged.
-
ABTS Radical Cation Decolorization Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•⁺), which is a blue-green chromophore. In the presence of an antioxidant, the ABTS•⁺ is reduced back to its colorless neutral form. The extent of decolorization is proportional to the antioxidant's concentration and is measured spectrophotometrically.[1]
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Phosphate Buffered Saline (PBS) or ethanol
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS•⁺ Stock Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ radical.
-
-
Preparation of Working ABTS•⁺ Solution:
-
Dilute the stock ABTS•⁺ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of Sample and Control Solutions:
-
Prepare a stock solution and serial dilutions of this compound and the positive control as described for the DPPH assay.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add 20 µL of the sample or control solution at different concentrations.
-
Add 180 µL of the working ABTS•⁺ solution to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation of Scavenging Activity:
-
The percentage of ABTS•⁺ scavenging activity is calculated using the formula:
where A_control is the absorbance of the ABTS•⁺ solution without the sample.
-
Determine the IC₅₀ value as described for the DPPH assay.
-
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the reducing power of the antioxidant.[1][2]
Materials:
-
This compound
-
TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine)
-
Ferric chloride (FeCl₃)
-
Acetate buffer (300 mM, pH 3.6)
-
Hydrochloric acid (HCl)
-
Positive control (e.g., Ferrous sulfate or Ascorbic acid)
-
96-well microplate
-
Microplate reader
-
Water bath at 37°C
Procedure:
-
Preparation of FRAP Reagent:
-
Prepare the following solutions:
-
300 mM Acetate buffer (pH 3.6)
-
10 mM TPTZ in 40 mM HCl
-
20 mM FeCl₃·6H₂O in water
-
-
Prepare the FRAP reagent fresh by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.
-
Warm the FRAP reagent to 37°C before use.
-
-
Preparation of Sample and Control Solutions:
-
Prepare a stock solution and serial dilutions of this compound and the positive control.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add 20 µL of the sample or control solution.
-
Add 180 µL of the pre-warmed FRAP reagent.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
-
Calculation of Reducing Power:
-
Create a standard curve using a known concentration of ferrous sulfate.
-
The FRAP value of the sample is expressed as µM of Fe(II) equivalents or in relation to the positive control. The IC₅₀ can also be determined by plotting the absorbance against the concentration of the sample.
-
Visualizations
Caption: Workflow for the DPPH Radical Scavenging Assay.
Caption: Workflow for the ABTS Radical Cation Decolorization Assay.
References
- 1. Antioxidant Properties and Oxidative Transformation of Different Chromone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Pharmacology and therapeutic potential of agarwood and agarwood tree leaves in periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidant Properties and Oxidative Transformation of Different Chromone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Structure-Activity Relationship Studies of 2'-Hydroxylagarotetrol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Direct experimental data on the synthesis and specific biological activities of 2'-Hydroxylagarotetrol are limited in publicly available literature. The following application notes and protocols are constructed based on established methodologies for the synthesis and evaluation of structurally related dihydro-β-agarofuran sesquiterpenoids. These protocols provide a robust framework for the investigation of this compound derivatives.
Introduction
Dihydro-β-agarofuran sesquiterpenoids are a class of natural products renowned for their diverse and potent biological activities, including antitumor, anti-inflammatory, and neuroprotective effects.[1][2] The core agarofuran scaffold presents a unique three-dimensional structure that is amenable to chemical modification, making it an attractive template for the development of novel therapeutic agents. Structure-activity relationship (SAR) studies on this class of compounds have revealed that the nature and position of substituents on the core structure significantly influence their biological activity.[3][4] Notably, the introduction of hydroxyl groups has been shown to enhance the cytotoxic effects of some agarofuran derivatives.[3]
This document provides detailed protocols for the proposed synthesis of a series of this compound derivatives and for the evaluation of their cytotoxic activity to establish a quantitative structure-activity relationship.
Proposed Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be approached by modifying a suitable agarofuran precursor. A plausible synthetic strategy involves the stereoselective hydroxylation of an agarotetrol core. Microbial transformation or chemical synthesis using regio- and stereoselective reagents can be employed for this purpose.[5] The following is a generalized protocol for the chemical synthesis of a hydroxylated derivative, which can be adapted for the synthesis of various analogs by using different starting materials and reagents.
Experimental Protocol: Synthesis of a this compound Derivative
This protocol is based on methods for the hydroxylation of sesquiterpenoids.[6][7]
Materials:
-
Agarotetrol precursor
-
Anhydrous dichloromethane (DCM)
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Sodium sulfite (Na₂SO₃) solution (10%)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Epoxidation: a. Dissolve the agarotetrol precursor (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). b. Cool the solution to 0 °C in an ice bath. c. Add m-CPBA (1.2 equivalents) portion-wise over 15 minutes. d. Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC). e. Upon completion, quench the reaction by adding saturated NaHCO₃ solution. f. Add 10% Na₂SO₃ solution to destroy excess peroxide. g. Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL). h. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude epoxide. i. Purify the epoxide by silica gel column chromatography.
-
Reductive Ring Opening: a. Dissolve the purified epoxide (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere. b. Cool the solution to 0 °C. c. Slowly add LiAlH₄ (1.5 equivalents). d. Stir the mixture at 0 °C for 30 minutes and then at room temperature until the reaction is complete (monitored by TLC). e. Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water. f. Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF. g. Concentrate the filtrate under reduced pressure to yield the crude hydroxylated product. h. Purify the this compound derivative by silica gel column chromatography.
-
Characterization: a. Characterize the final product by spectroscopic methods, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Structure-Activity Relationship (SAR) Studies
To investigate the SAR of this compound derivatives, a series of analogs with diverse substituents at various positions of the agarofuran core should be synthesized. The biological activity of these derivatives will then be evaluated using in vitro assays. A common and effective method for assessing the anticancer potential of new compounds is the MTT cytotoxicity assay.[1][8]
Table 1: Proposed this compound Derivatives for SAR Studies
| Compound ID | R¹ Substituent | R² Substituent | R³ Substituent |
| HL-1 | -OH | -H | -H |
| HL-2 | -OCH₃ | -H | -H |
| HL-3 | -F | -H | -H |
| HL-4 | -OH | -COCH₃ | -H |
| HL-5 | -OH | -H | -COCH₃ |
| HL-6 | -OH | -Benzoyl | -H |
Experimental Protocol: MTT Cytotoxicity Assay
This protocol is adapted from standard procedures for evaluating the cytotoxicity of natural products.[1][8][9]
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well plates
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Positive control (e.g., Doxorubicin)
Procedure:
-
Cell Seeding: a. Culture the selected cancer cell lines in complete medium at 37 °C in a humidified atmosphere with 5% CO₂. b. Harvest the cells using trypsin-EDTA and perform a cell count. c. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. d. Incubate the plates for 24 hours to allow for cell attachment.
-
Compound Treatment: a. Prepare a series of dilutions of the this compound derivatives and the positive control in complete medium. The final DMSO concentration should be less than 0.5%. b. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium and DMSO as a vehicle control. c. Incubate the plates for another 48-72 hours.
-
MTT Assay: a. After the incubation period, add 20 µL of MTT solution to each well. b. Incubate the plates for 4 hours at 37 °C, allowing the viable cells to metabolize the MTT into formazan crystals. c. Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. d. Shake the plates for 10 minutes to ensure complete dissolution. e. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. b. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) for each derivative by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Table 2: Quantitative Cytotoxicity Data (Hypothetical IC₅₀ Values in µM)
| Compound ID | HeLa | MCF-7 | A549 |
| HL-1 | 15.2 | 20.5 | 25.8 |
| HL-2 | 25.8 | 35.1 | 40.3 |
| HL-3 | 12.5 | 18.9 | 22.4 |
| HL-4 | 8.9 | 12.3 | 15.6 |
| HL-5 | 10.1 | 14.7 | 18.2 |
| HL-6 | 5.4 | 8.1 | 10.9 |
| Doxorubicin | 0.5 | 0.8 | 1.1 |
Signaling Pathway Analysis
Dihydro-β-agarofuran sesquiterpenoids have been reported to modulate various signaling pathways involved in cancer progression and inflammation. For instance, some derivatives have been shown to inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation, and to modulate the activity of P-glycoprotein, a key player in multidrug resistance.[2][4][10] Cytotoxic compounds often induce apoptosis, a form of programmed cell death. The intrinsic apoptotic pathway is a common mechanism targeted by anticancer agents.
Caption: Proposed mechanism of apoptosis induction by a this compound derivative.
Experimental and Logical Workflow
The overall workflow for the synthesis and evaluation of this compound derivatives is a systematic process that integrates chemical synthesis, purification, characterization, and biological testing.
Caption: Overall workflow for SAR studies of this compound derivatives.
References
- 1. New Dihydro-β-agarofuran Sesquiterpenes from Parnassia wightiana Wall: Isolation, Identification and Cytotoxicity against Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dyhidro-β-agarofurans natural and synthetic as acetylcholinesterase and COX inhibitors: interaction with the peripheral anionic site (AChE-PAS), and anti-inflammatory potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New dihydro-β-agarofuran sesquiterpenes from Parnassia wightiana wall: isolation, identification and cytotoxicity against cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization by Molecular Fine Tuning of Dihydro-β-agarofuran Sesquiterpenoids as Reversers of P-Glycoprotein-Mediated Multidrug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improved microbiological hydroxylation of sesquiterpenoids: semisynthesis, structural determination and biotransformation studies of cyclic sulfite eudesmane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation of 11-Hydroxylated 11,13-Dihydrosesquiterpene Lactones [scielo.org.mx]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of the cytotoxic effects of a compound on cell lines | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 10. Novel dihydro-beta-agarofuran sesquiterpenes as potent modulators of human P-glycoprotein dependent multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 2'-Hydroxylagarotetrol in cosmetic formulations.
Application of 2'-Hydroxylagarotetrol in Cosmetic Formulations
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct scientific data on this compound is not currently available in the public domain. The following application notes and protocols are based on the known properties of the broader class of 2-(2-phenylethyl)chromones found in Agarwood, to which Agarotetrol belongs, and related bioactive compounds with cosmetic applications. The quantitative data presented is illustrative and based on typical findings for analogous compounds.
Introduction
This compound is a putative derivative of Agarotetrol, a chromone compound found in the resinous heartwood of Aquilaria species, commonly known as agarwood. Agarwood has a long history of use in traditional medicine and perfumery. Modern research has identified its extracts as rich in bioactive molecules with potential applications in dermatology and cosmetics. The class of 2-(2-phenylethyl)chromones, which includes Agarotetrol, has demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and tyrosinase-inhibiting properties, making them promising candidates for cosmetic formulations.[1][2] This document provides a detailed overview of the potential applications of this compound in cosmetics, along with experimental protocols for its evaluation.
Potential Cosmetic Applications and Mechanisms of Action
Based on the activities of structurally related compounds, this compound is hypothesized to be a multifunctional cosmetic ingredient with the following applications:
-
Anti-aging: By mitigating oxidative stress and inhibiting matrix metalloproteinases (MMPs), this compound may help maintain the integrity of the extracellular matrix, reducing the appearance of fine lines and wrinkles.
-
Skin Brightening: Inhibition of tyrosinase, the key enzyme in melanin synthesis, could lead to a reduction in hyperpigmentation and a more even skin tone.
-
Anti-inflammatory: By modulating inflammatory pathways, it may soothe irritated skin and be beneficial for sensitive or acne-prone skin types.[3][4][5]
-
Antioxidant: The phenolic structure of this compound suggests potent antioxidant activity, enabling it to neutralize free radicals generated by UV radiation and pollution, thus protecting the skin from premature aging.[2]
Hypothesized Signaling Pathway Inhibition
The anti-inflammatory and anti-aging effects of this compound are likely mediated through the inhibition of key signaling pathways, such as the NF-κB and MAPK pathways, which are activated by external stressors like UV radiation.
Caption: Hypothesized mechanism of this compound in skin cells.
Quantitative Data Summary
The following tables summarize the expected in vitro efficacy of this compound based on data from analogous compounds.
Table 1: Antioxidant Activity
| Assay | This compound (IC50) | Ascorbic Acid (IC50) |
| DPPH Radical Scavenging | 15 µM | 25 µM |
| ABTS Radical Scavenging | 10 µM | 18 µM |
| Superoxide Anion Scavenging | 20 µM | 35 µM |
Table 2: Anti-inflammatory Activity
| Marker | Inhibition by this compound (10 µM) |
| IL-6 Release in HaCaT cells | 60% |
| TNF-α Release in HaCaT cells | 55% |
| COX-2 Expression in HaCaT cells | 70% |
Table 3: Skin Brightening Activity
| Assay | This compound (IC50) | Kojic Acid (IC50) |
| Mushroom Tyrosinase Activity | 25 µM | 15 µM |
| Melanin Content in B16F10 cells | 40% reduction at 50 µM | 50% reduction at 50 µM |
Experimental Protocols
Detailed methodologies for key in vitro experiments to validate the cosmetic efficacy of this compound are provided below.
Protocol 1: DPPH Radical Scavenging Assay
Objective: To determine the free radical scavenging activity of this compound.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 100 µL of various concentrations of this compound solution.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
Protocol 2: In Vitro Anti-inflammatory Assay in Human Keratinocytes (HaCaT cells)
Objective: To evaluate the anti-inflammatory effects of this compound by measuring the inhibition of pro-inflammatory cytokine release.
Materials:
-
Human keratinocyte cell line (HaCaT)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
This compound
-
ELISA kits for IL-6 and TNF-α
Procedure:
-
Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed the cells in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Quantify the levels of IL-6 and TNF-α in the supernatant using ELISA kits according to the manufacturer's instructions.
Protocol 3: Mushroom Tyrosinase Inhibition Assay
Objective: To assess the inhibitory effect of this compound on tyrosinase activity.
Materials:
-
Mushroom tyrosinase
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
Phosphate buffer (pH 6.8)
-
This compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 20 µL of various concentrations of this compound, 140 µL of phosphate buffer, and 20 µL of mushroom tyrosinase solution.
-
Pre-incubate at 25°C for 10 minutes.
-
Add 20 µL of L-DOPA solution to initiate the reaction.
-
Incubate at 25°C for 20 minutes.
-
Measure the absorbance at 475 nm to determine the amount of dopachrome formed.
-
Calculate the percentage of tyrosinase inhibition.
Experimental and Formulation Workflow
The following diagram illustrates a typical workflow from in vitro testing to the formulation of a cosmetic product containing this compound.
Caption: Workflow for cosmetic product development with this compound.
Conclusion
While direct experimental evidence for this compound is pending, the established biological activities of the 2-(2-phenylethyl)chromone class of compounds strongly suggest its potential as a high-value active ingredient in cosmetic formulations. Its predicted antioxidant, anti-inflammatory, and skin-brightening properties make it a compelling candidate for a wide range of anti-aging and skin-perfecting products. Further research is warranted to isolate or synthesize and definitively characterize the biological activities of this compound to fully unlock its potential in the cosmetics industry.
References
- 1. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. WO2016176791A1 - Use of agarwood volatile oil stock solution in preparing skin care product - Google Patents [patents.google.com]
- 4. Agarwood in the Modern Era: Integrating Biotechnology and Pharmacology for Sustainable Use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Therapeutic Potential of Agarwood as an Antimicrobial and Anti-Inflammatory Agent: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
2'-Hydroxylagarotetrol: Application Notes and Protocols for Neuroprotective Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Recent interest in natural compounds as sources for novel therapeutics has highlighted the potential of phytochemicals in addressing complex diseases. While 2'-Hydroxylagarotetrol is not extensively documented in publicly available scientific literature, it is presumed to be a derivative of agarotetrol, a chromone isolated from agarwood. Agarwood, the resinous heartwood of Aquilaria species, is a rich source of bioactive molecules, including sesquiterpenoids and chromone derivatives, which have demonstrated promising neuroprotective properties. Compounds derived from agarwood have been shown to modulate key signaling pathways involved in neuroinflammation and neuronal survival.[1][2][3]
These application notes provide a comprehensive guide for researchers investigating the potential of this compound and related agarwood compounds as neuroprotective agents. The protocols outlined below are based on established methodologies for evaluating neuroprotective efficacy, drawing from studies on analogous compounds.
Data Presentation
The neuroprotective effects of various agarwood-derived compounds have been evaluated in several studies. The following table summarizes the quantitative data from research on related dihydroagarofuran sesquiterpenoids, which provide a basis for expected activities of novel derivatives like this compound.
Table 1: Neuroprotective Activity of Dihydroagarofuran Derivatives in PC12 Cells [4]
| Compound | Concentration (μM) | Cell Viability (%) (Okadaic Acid-Treated) |
| 8 | 10 | 72.4 ± 14.1 |
| 9 | 10 | 71.5 ± 11.5 |
| 11 | 10 | 75.7 ± 15.6 |
| 12 | 10 | 81.2 ± 13.1 |
| 13 | 10 | 86.2 ± 25.5 |
| Control (Okadaic Acid) | - | 60.4 ± 23.0 |
Data represents the mean ± standard deviation.
Signaling Pathways
Agarwood compounds have been shown to exert their neuroprotective effects by modulating multiple signaling pathways. A key mechanism involves the suppression of neuroinflammation by inhibiting pathways such as the Toll-like receptor 4 (TLR4) and Nuclear Factor-kappa B (NF-κB) signaling cascades.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Agarwood as a potential therapeutic for Alzheimer's disease: Mechanistic insights and target identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective Dihydroagarofuran Sesquiterpene Derivatives from the Leaves of Tripterygium wilfordii - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 2'-Hydroxylagarotetrol Extraction from Agarwood
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of 2'-Hydroxylagarotetrol from agarwood.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
This compound (CAS No. 135308-83-7) is a phenylethylketone derivative belonging to the chromone class of compounds found in agarwood, the resinous heartwood of Aquilaria species.[1] Chromones from agarwood are of significant interest due to their potential pharmacological activities. The quality of agarwood is often correlated with the content of specific chromones like agarotetrol and its derivatives.
Q2: What are the general methods for extracting this compound from agarwood?
Common extraction methods for chromones from agarwood include solvent extraction (using methanol, ethanol, or acetone), hot water extraction (decoction), and advanced techniques like accelerated solvent extraction (ASE).[2][3][4] The choice of method depends on the desired yield, purity, and available equipment.
Q3: What is a typical yield for this compound from agarwood?
The yield of this compound can vary significantly depending on the quality of the agarwood and the extraction method used. For instance, a decoction of 1.50 g of medical-grade agarwood yielded 63.17 mg of total extract, which contained 805.4 μg of agarotetrol, representing approximately 0.054% of the raw material by weight.[2]
Q4: How can I quantify the amount of this compound in my extract?
High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of this compound.[2] A C18 column is typically used with a mobile phase gradient of methanol and water or acetonitrile and 0.1% formic acid.[2] Detection is commonly performed at a wavelength of 252 nm or 254 nm.[2] Quantification is achieved by comparing the peak area of the analyte to a calibration curve constructed from a purified standard of this compound.[2]
Troubleshooting Guides
Issue 1: Low Yield of this compound
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Inappropriate Solvent Selection | This compound is a polar compound. Ensure you are using a sufficiently polar solvent for extraction. Methanol and ethanol are generally effective for extracting polyphenols and chromones.[5] A 50% ethanol solution has been found to be effective for hot reflux extraction of chromones from agarwood. |
| Insufficient Extraction Time or Temperature | For solvent extraction, ensure an adequate extraction time. For Soxhlet extraction, this could be up to 16 hours.[4] For hot reflux or decoction, ensure the temperature is maintained at or near the boiling point of the solvent. |
| Poor Quality of Agarwood | The concentration of this compound is directly related to the quality and resin content of the agarwood.[2] If possible, use high-grade, resinous agarwood for higher yields. |
| Improper Sample Preparation | Ensure the agarwood is ground into a fine powder to maximize the surface area for solvent penetration. Crushing the sample with liquid nitrogen can be an effective method.[2] |
| Degradation of the Target Compound | Prolonged exposure to high temperatures or certain solvents can lead to the degradation of chromones. Consider using milder extraction conditions or a different extraction technique if degradation is suspected. |
Issue 2: Co-extraction of Impurities
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Non-selective Extraction Solvent | Using a highly non-polar or overly polar solvent can lead to the co-extraction of a wide range of impurities. Consider using a solvent system with intermediate polarity or performing a sequential extraction with solvents of increasing polarity. |
| Presence of Fats and Waxes | Agarwood can contain lipophilic compounds. A preliminary extraction with a non-polar solvent like hexane can help remove these impurities before the main extraction of this compound. |
| Complex Matrix of Agarwood | Agarwood has a complex chemical composition. Post-extraction purification steps are often necessary. Techniques like solid-phase extraction (SPE) or column chromatography with macroporous resins can be employed to purify the extract. |
Issue 3: Problems During Solvent Partitioning (Liquid-Liquid Extraction)
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Emulsion Formation | Emulsions can form at the interface of two immiscible solvents, making separation difficult. To break an emulsion, you can try adding a saturated brine solution, gently swirling instead of vigorous shaking, or passing the mixture through a bed of celite.[6] |
| Difficulty in Identifying Layers | If the layers are difficult to distinguish, especially with dark-colored extracts, add a small amount of water to see which layer it incorporates into to identify the aqueous phase.[7] Shining a light through the separatory funnel can also help visualize the interface.[7] |
| Precipitation at the Interface | Solids may precipitate at the interface of the two solvents. This can sometimes be resolved by adding more of one or both solvents to redissolve the precipitate or by filtering the entire mixture. |
Experimental Protocols
Protocol 1: Hot Water Extraction (Decoction) of Agarotetrol
This protocol is adapted from a method used for the extraction of agarotetrol from medical-grade agarwood.[2]
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Sample Preparation: Grind 1.50 g of medical-grade agarwood into a fine powder.
-
Extraction: Place the powdered agarwood in a suitable flask and add a sufficient volume of distilled water. Bring the mixture to a boil and maintain a gentle boil for a specified period (e.g., 1-2 hours).
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Filtration: After cooling, filter the mixture to separate the aqueous extract from the solid agarwood residue.
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Concentration: The aqueous extract can be concentrated under reduced pressure to yield the crude extract.
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Quantification: The concentration of agarotetrol in the extract can be determined using HPLC analysis.[2]
Protocol 2: HPLC Analysis of Agarotetrol
This protocol is based on a published method for the analysis of agarotetrol in agarwood extracts.[2]
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HPLC System: An HPLC system equipped with a UV detector, a C18 column (e.g., 4.6 mm I.D. × 250 mm), and a column oven.
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Mobile Phase: A gradient of methanol and water.
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0 min: 20% Methanol
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60 min: 30% Methanol
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80 min: 45% Methanol
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140 min: 64% Methanol
-
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Flow Rate: 1.0 mL/min
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Injection Volume: 10 µL
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Detection Wavelength: 254 nm
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Column Temperature: Maintained at a constant temperature (e.g., 40°C).
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Standard Preparation: Prepare a series of standard solutions of purified agarotetrol in methanol at different concentrations (e.g., 1, 10, 100, 1000 µg/mL) to construct a calibration curve.
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Sample Preparation: Dissolve a known amount of the crude extract in the initial mobile phase composition and filter through a 0.45 µm syringe filter before injection.
Data Presentation
Table 1: Yield of Agarotetrol from Medical-Grade Agarwood via Decoction
| Starting Material (Agarwood) | Crude Extract Yield | Agarotetrol Yield | Percentage Yield of Agarotetrol (w/w) | Reference |
| 1.50 g | 63.17 mg | 805.4 µg | ~0.054% | [2] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C17H18O7 | [1] |
| Molecular Weight | 334.32 g/mol | [1] |
| CAS Number | 135308-83-7 | [1] |
Visualizations
Caption: Experimental workflow for the extraction and quantification of this compound.
Caption: Troubleshooting logic for addressing low extraction yields.
References
- 1. This compound | Phenylethylketone derivative | TargetMol [targetmol.com]
- 2. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 3. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. myfoodresearch.com [myfoodresearch.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. reddit.com [reddit.com]
Technical Support Center: Overcoming Solubility Challenges of 2'-Hydroxylagarotetrol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 2'-Hydroxylagarotetrol in aqueous solutions.
Understanding this compound
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Note |
| Molecular Formula | C₁₇H₁₈O₇ | [1] |
| Molecular Weight | 334.32 g/mol | [1] |
| Predicted logP | Not available | Prediction recommended using software (e.g., ChemDraw, MarvinSketch). A higher positive value indicates greater hydrophobicity. |
| Predicted pKa | Not available | Prediction recommended. The presence of hydroxyl groups suggests potential acidic protons. |
| Aqueous Solubility | Not reported | Expected to be low. Experimental determination is recommended. |
Frequently Asked Questions (FAQs)
Q1: I am unable to dissolve this compound in my aqueous buffer. What should I do first?
A1: The first step is to create a concentrated stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for initial solubilization of hydrophobic compounds.[2] Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO. This stock can then be diluted into your aqueous buffer. Be mindful that the final concentration of DMSO in your experimental system should be low (typically <0.5%) to avoid solvent-induced artifacts.[3]
Q2: When I add my DMSO stock of this compound to my aqueous buffer, it precipitates. Why is this happening and how can I prevent it?
A2: This is a common issue known as "crashing out." It occurs when the compound, which is soluble in the organic solvent, becomes insoluble as the solvent is diluted in the aqueous medium. To prevent this, you can try several approaches:
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Lower the final concentration: The compound may be exceeding its solubility limit in the final aqueous solution.
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Use a co-solvent system: Instead of diluting directly into a purely aqueous buffer, use a buffer containing a small percentage of a water-miscible organic co-solvent like ethanol, methanol, or polyethylene glycol (PEG).[4]
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Employ sonication: Use an ultrasonic bath to aid in the dispersion of the compound upon dilution.[2]
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Increase the temperature: Gently warming the aqueous solution may increase the solubility of the compound. However, be cautious of the compound's stability at higher temperatures.
Q3: What are the most common methods to improve the aqueous solubility of compounds like this compound for in vitro studies?
A3: Several techniques can be employed to enhance the aqueous solubility of hydrophobic compounds. The choice of method often depends on the specific experimental requirements. Common approaches include:
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Co-solvents: Using a mixture of water and a water-miscible organic solvent.[4]
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Cyclodextrin Complexation: Encapsulating the hydrophobic molecule within a cyclodextrin, which has a hydrophilic exterior.[5]
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Solid Dispersions: Dispersing the compound in a solid, water-soluble carrier.[6][7]
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pH Adjustment: If the compound has ionizable groups, adjusting the pH of the solution can increase its solubility.
Troubleshooting Guides
Issues with DMSO Stock Solutions
| Problem | Possible Cause | Troubleshooting Steps |
| Compound does not dissolve in 100% DMSO. | 1. Insufficient solvent volume. 2. Compound has very low solubility even in DMSO. 3. Water contamination in DMSO.[2] | 1. Increase the volume of DMSO. 2. Gently warm the solution and/or use sonication.[2] 3. Use a fresh, unopened bottle of anhydrous DMSO. |
| Precipitation occurs upon adding DMSO stock to aqueous media. | 1. Final concentration exceeds aqueous solubility. 2. Rapid addition of stock solution. 3. High final DMSO concentration. | 1. Reduce the final concentration of the compound. 2. Add the stock solution dropwise while vortexing or stirring the aqueous media. 3. Ensure the final DMSO concentration is below the tolerated level for your assay (typically <0.5%). |
General Solubility Enhancement Techniques
| Technique | Common Problems | Troubleshooting Steps |
| Co-solvents | 1. Co-solvent affects experimental results (e.g., cell toxicity). 2. Compound still precipitates at the desired concentration. | 1. Run a vehicle control with the co-solvent alone to assess its effect. 2. Try a different co-solvent (e.g., ethanol, PEG 300/400). 3. Optimize the percentage of the co-solvent. |
| Cyclodextrin Complexation | 1. Inefficient complexation leading to low solubility enhancement. 2. Cyclodextrin interferes with the assay. | 1. Experiment with different types of cyclodextrins (e.g., HP-β-CD, SBE-β-CD). 2. Optimize the molar ratio of cyclodextrin to the compound.[8] 3. Include a cyclodextrin-only control in your experiments. |
| Solid Dispersions | 1. Difficulty in preparing a homogeneous solid dispersion. 2. Incomplete dissolution of the solid dispersion in aqueous media. | 1. Ensure complete dissolution of both the compound and the carrier in the common solvent before evaporation.[7] 2. Use a carrier with higher aqueous solubility (e.g., PVP, PEG). 3. Reduce the particle size of the prepared solid dispersion by grinding. |
Experimental Protocols
Protocol for Enhancing Solubility using Cyclodextrins (Kneading Method)
This protocol describes a simple method for preparing a this compound-cyclodextrin inclusion complex.
Materials:
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This compound
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Hydroxypropyl-β-cyclodextrin (HP-β-CD)
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Mortar and pestle
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Deionized water
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Methanol
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0.22 µm syringe filter
Procedure:
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Determine Molar Ratio: Start with a 1:1 molar ratio of this compound to HP-β-CD. The ratio can be optimized for better performance.
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Weigh Components: Accurately weigh the required amounts of this compound and HP-β-CD.
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Kneading:
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Place the HP-β-CD in a mortar and add a small amount of a water:methanol (1:1 v/v) mixture to form a paste.
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Add the this compound to the paste.
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Knead the mixture for 30-60 minutes. The consistency should remain paste-like.
-
-
Drying: Dry the resulting paste in a vacuum oven at 40-50°C until a constant weight is achieved.
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Grinding and Sieving: Grind the dried complex into a fine powder using the mortar and pestle and pass it through a sieve to ensure uniformity.
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Solubility Testing:
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Prepare a series of aqueous solutions with increasing concentrations of the prepared complex.
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Stir the solutions for 24 hours at a constant temperature.
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Filter the solutions through a 0.22 µm syringe filter.
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Determine the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC-UV).
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Protocol for Preparing a Solid Dispersion (Solvent Evaporation Method)
This protocol outlines the preparation of a solid dispersion of this compound to enhance its dissolution rate.
Materials:
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This compound
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A water-soluble carrier (e.g., Polyvinylpyrrolidone K30 - PVP K30, Polyethylene Glycol 4000 - PEG 4000)
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A common volatile solvent (e.g., methanol, ethanol, or a mixture)
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Rotary evaporator or a water bath with a nitrogen stream
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Vacuum oven
Procedure:
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Select Carrier and Ratio: Choose a suitable carrier and decide on the drug-to-carrier ratio (e.g., 1:1, 1:5, 1:10 w/w).
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Dissolution:
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Accurately weigh the this compound and the chosen carrier.
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Dissolve both components in a minimal amount of the common solvent in a round-bottom flask. Ensure complete dissolution.[9]
-
-
Solvent Evaporation:
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Remove the solvent using a rotary evaporator under reduced pressure.
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Alternatively, evaporate the solvent in a water bath with a gentle stream of nitrogen.
-
-
Drying: Place the resulting solid film in a vacuum oven at a temperature below the glass transition temperature of the carrier to remove any residual solvent.
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Pulverization: Scrape the dried solid dispersion and pulverize it into a fine powder.
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Characterization and Dissolution Testing:
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Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous state of the drug.
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Perform dissolution studies by adding a known amount of the solid dispersion to an aqueous buffer and measuring the concentration of dissolved this compound over time.
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Visualized Workflows and Concepts
Caption: Experimental workflow for solubilizing this compound.
Caption: Decision tree for selecting a solubility enhancement method.
References
- 1. Preparation of hydrophobic drugs cyclodextrin complex by lyophilization monophase solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. alzet.com [alzet.com]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. japsonline.com [japsonline.com]
- 8. In Vivo Investigation of (2-Hydroxypropyl)-β-cyclodextrin-Based Formulation of Spironolactone in Aqueous Solution for Paediatric Use - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sybespharmacy.com [sybespharmacy.com]
Preventing degradation of 2'-Hydroxylagarotetrol during storage.
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 2'-Hydroxylagarotetrol during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation?
Based on its chemical structure as a phenethylketone derivative with multiple hydroxyl groups, the primary causes of degradation are likely oxidation, photodegradation (degradation due to light exposure), and thermal stress. Phenolic compounds are known to be susceptible to oxidative processes, and exposure to light and elevated temperatures can accelerate these and other degradation pathways.[1][2][3][4][5][6][7]
Q2: What are the recommended storage conditions for this compound?
To ensure the long-term stability of this compound, it is crucial to adhere to the following storage conditions. As a powder, it should be stored at -20°C for up to three years.[1] When in a solvent, it should be stored at -80°C for up to one year.[1]
Q3: How should I handle this compound during my experiments to minimize degradation?
To minimize degradation during experimental procedures, it is recommended to:
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Protect the compound from light by using amber vials or covering containers with aluminum foil.
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Work with the compound on ice to maintain a low temperature.
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Prepare solutions fresh for each experiment whenever possible.
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If solutions must be stored, they should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.
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For sensitive applications, consider de-gassing solvents and purging vials with an inert gas like argon or nitrogen to minimize oxidation.
Q4: What are the visible signs of this compound degradation?
Visible signs of degradation can include a change in the color of the solid compound or its solutions, the appearance of precipitates, or a decrease in its biological activity or potency in your assays. For quantitative assessment, analytical techniques like HPLC-UV, LC-MS, or GC-MS can be employed to detect the appearance of degradation products and a decrease in the concentration of the parent compound.[2][3][8][9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity in an assay. | Degradation of this compound due to improper storage or handling. | 1. Verify the storage conditions of your stock. 2. Prepare fresh solutions from a new vial of the compound. 3. Perform a forced degradation study (see experimental protocols) to understand its stability under your experimental conditions. |
| Change in the color of the solution. | Oxidation or photodegradation. | 1. Ensure solutions are protected from light. 2. Prepare solutions with de-gassed solvents and store under an inert atmosphere. |
| Unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Presence of degradation products. | 1. Compare the chromatogram of the suspect sample with a freshly prepared standard. 2. Use mass spectrometry (MS) to identify the molecular weights of the unknown peaks, which may correspond to degradation products.[2] |
| Precipitate formation in a stored solution. | The compound may be degrading into less soluble products, or the solvent may be evaporating. | 1. Ensure vials are sealed tightly. 2. If degradation is suspected, discard the solution and prepare a fresh one. |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure to investigate the stability of this compound under various stress conditions.
1. Materials:
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This compound
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High-purity solvents (e.g., methanol, acetonitrile, water)
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Acids (e.g., 0.1 M HCl)
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Bases (e.g., 0.1 M NaOH)
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Oxidizing agent (e.g., 3% H₂O₂)
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HPLC or LC-MS system with a suitable column (e.g., C18)[3][8]
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UV-Vis spectrophotometer
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pH meter
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Photostability chamber
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Oven
2. Procedure:
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
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Stress Conditions:
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Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at a set temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
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Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at a set temperature (e.g., 60°C) for a defined period.
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Oxidation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a defined period.
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Thermal Degradation: Place an aliquot of the stock solution in an oven at a high temperature (e.g., 80°C) for a defined period.
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Photodegradation: Expose an aliquot of the stock solution to UV light in a photostability chamber for a defined period.[9]
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Control: Keep an aliquot of the stock solution at the recommended storage temperature (-20°C or -80°C) protected from light.
-
-
Sample Analysis:
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At specified time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from each stress condition.
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Neutralize the acidic and basic samples before analysis.
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Analyze all samples by HPLC or LC-MS to determine the percentage of this compound remaining and to observe the formation of any degradation products.
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3. Data Analysis:
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Calculate the percentage degradation of this compound under each condition.
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Summarize the results in a table to compare the stability under different stresses.
Visualizations
Caption: Potential degradation pathways of this compound.
References
- 1. Natural Phenolic Compounds for the Control of Oxidation, Bacterial Spoilage, and Foodborne Pathogens in Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jscholarpublishers.com [jscholarpublishers.com]
- 4. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements [mdpi.com]
- 5. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Bioactivity of Synthetic 2'-Hydroxylagarotetrol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals who are experiencing low or no bioactivity with synthetic 2'-Hydroxylagarotetrol or other novel synthetic compounds in their experiments.
Frequently Asked Questions (FAQs)
Q1: We observe significantly lower or no bioactivity of our synthetic this compound compared to expected or previously reported results. What are the primary areas to investigate?
A1: Low bioactivity of a synthetic compound can stem from several factors, broadly categorized into three areas: issues with the compound itself, problems with the assay conditions, and unexpected biological complexities. A systematic approach to troubleshooting is crucial. We recommend starting with the most straightforward explanations, such as verifying the compound's integrity and concentration, before moving to more complex assay and biological variables.
Q2: How can we be sure that the issue is not with the synthetic compound itself?
A2: The purity, stability, and solubility of your synthetic compound are critical for its bioactivity.[1] Even seemingly minor impurities can interfere with biological assays.[1] It is essential to verify the identity and purity of your batch of this compound using analytical methods such as HPLC, mass spectrometry, and NMR. The compound may also degrade under certain storage conditions, so ensure it has been stored correctly and consider using a freshly prepared stock solution for your experiments.[2]
Q3: What role does compound solubility play in low bioactivity, and how can we address it?
A3: Poor solubility is a common reason for observing low bioactivity. If your compound precipitates in the assay medium, its effective concentration will be much lower than the intended concentration.[2] Visually inspect your assay plates for any signs of precipitation. To address solubility issues, you can try dissolving the compound in a small amount of a biocompatible solvent like DMSO before diluting it in the assay buffer. However, it is crucial to keep the final DMSO concentration low (typically <0.5%) to avoid solvent-induced cytotoxicity.[2]
Q4: Our compound appears to be pure and soluble, yet the bioactivity is still low. What aspects of our cell-based assay should we optimize?
A4: For cell-based assays, several parameters can significantly influence the outcome.[1] Ensure your cells are healthy, within a low passage number, and free from contamination like mycoplasma.[1] The cell seeding density should be optimized to ensure the cells are in a logarithmic growth phase and not over-confluent at the time of treatment.[1][2] Incubation times (e.g., 24, 48, 72 hours) should also be tested to determine the optimal window for observing the desired biological effect.[2]
Q5: We are using an enzyme inhibition assay. What are the key parameters to check for this type of experiment?
A5: In enzyme inhibition assays, the concentrations of both the enzyme and the substrate are critical.[1] Minor variations in these concentrations can lead to significant differences in the results.[1] Ensure that the buffer composition, pH, and ionic strength are optimal for the enzyme's activity.[1] It's also important to pre-incubate the enzyme with the inhibitor before adding the substrate to allow for binding to occur.[1]
Q6: Could the this compound molecule itself be interfering with our assay readouts?
A6: Yes, some small molecules can interfere with assay signals, leading to misleading results.[2] For example, a compound might be autofluorescent in a fluorescence-based assay or inhibit a reporter enzyme like luciferase.[2] It is advisable to run control experiments to check for such interference. This can include measuring the signal from wells containing only the compound and media.[2]
Data Presentation
Table 1: Typical Concentration Ranges for Small Molecules in In Vitro Assays
| Assay Type | Typical Concentration Range | Notes |
| Initial Screening (Enzyme Assays) | 1 µM - 10 µM | Higher concentrations may be used for fragment libraries.[3] |
| Initial Screening (Cell-Based Assays) | 1 µM - 30 µM | Starting with a high concentration of up to 30 µM is common in preliminary screens.[4] |
| Dose-Response (IC50/EC50) | 0.1 nM - 100 µM | A wide range is typically tested to generate a full dose-response curve. |
| Lead Compounds | 10 nM - 1 µM | Potency is often improved to the nanomolar range during lead optimization.[5] |
Table 2: Standard Incubation Times for Cell-Based Assays
| Assay Type | Typical Incubation Time | Factors to Consider |
| Cytotoxicity/Proliferation | 24 - 72 hours | Cell doubling time is a key factor; longer incubation may be needed for slower-growing cells.[6] |
| Signaling Pathway Modulation | 1 - 24 hours | Effects on signaling pathways can often be observed at earlier time points. |
| Apoptosis Assays | 6 - 48 hours | The timing of apoptotic events can vary depending on the mechanism of action. |
Experimental Protocols
Detailed Methodology 1: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
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96-well flat-bottom plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS)
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Cell culture medium
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Phosphate-buffered saline (PBS)
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Your synthetic compound (this compound)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of your synthetic compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of solvent, e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly with a pipette to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Detailed Methodology 2: Enzyme Inhibition Assay
This protocol provides a general framework for measuring the inhibition of an enzyme by your synthetic compound.
Materials:
-
96-well plate (UV-transparent if necessary)
-
Purified enzyme
-
Enzyme-specific substrate
-
Assay buffer (optimized for pH and ionic strength for the specific enzyme)
-
Your synthetic compound (this compound)
-
Positive control inhibitor
-
Microplate reader
Protocol:
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and your compound in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer
-
Your synthetic compound at various concentrations (include a vehicle control).
-
Positive control inhibitor.
-
-
Enzyme Addition: Add the enzyme solution to each well to a final concentration that gives a linear reaction rate over the measurement period.
-
Pre-incubation: Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 25°C or 37°C) for a set time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.[1]
-
Reaction Initiation: Initiate the reaction by adding the substrate to each well.
-
Kinetic Measurement: Immediately measure the change in absorbance or fluorescence over time using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the initial reaction velocity (rate) for each well. Determine the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 value.
Mandatory Visualizations
Caption: Troubleshooting workflow for low bioactivity of a synthetic compound.
Caption: General experimental workflow for in vitro compound screening.
Caption: Hypothetical signaling pathway inhibited by this compound.
References
Minimizing batch-to-batch variability of 2'-Hydroxylagarotetrol extracts.
Technical Support Center: 2'-Hydroxylagarotetrol Extracts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing batch-to-batch variability of this compound extracts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary source?
A1: this compound is a complex tetracyclic diterpenoid. Its primary natural source is believed to be from the resinous heartwood of specific species of the Aquilaria tree, commonly known as agarwood. The formation of this compound is often associated with the tree's natural defense response to injury or infection.
Q2: What are the common applications of this compound extracts in research?
A2: Extracts containing this compound are investigated for a variety of potential therapeutic properties, including neuroprotective, anti-inflammatory, and cytotoxic activities. In drug development, these extracts are often used in preclinical studies to identify and validate new therapeutic targets.
Q3: Why is minimizing batch-to-batch variability crucial for our experiments?
A3: Minimizing batch-to-batch variability is critical for ensuring the reproducibility and reliability of experimental results.[1][2] Consistent extract quality guarantees that observed biological effects are attributable to the extract's constituents and not to variations in the chemical profile between batches.[1][3] This is paramount for preclinical and clinical studies where consistent efficacy and safety must be demonstrated.[1]
Q4: What are the major factors contributing to variability in this compound extracts?
A4: The primary factors include:
-
Raw Material Variability : The quality and chemical composition of the botanical raw material can be influenced by climate, harvest time, and storage conditions.[1][3]
-
Extraction Process : The choice of solvent, temperature, pressure, and duration of extraction can significantly impact the yield and purity of the final extract.[4]
-
Post-Extraction Processing : Subsequent purification and drying steps can introduce variability if not carefully controlled.
-
Analytical Characterization : Inconsistent analytical methods for quantification and qualification of the extract can lead to perceived variability.[5]
Troubleshooting Guide
Issue 1: Low Yield of this compound
Q: We are experiencing a significantly lower yield of this compound compared to previous extractions. What are the potential causes and solutions?
A: Low yield can stem from several factors related to the raw material and extraction process. Ensure the Aquilaria wood is from a consistent source and has been properly stored to prevent degradation of the target compound. The particle size of the ground wood can also affect extraction efficiency; a finer grind increases surface area but can lead to processing challenges.[6] The selection of an appropriate solvent and optimization of extraction parameters are also critical.
Troubleshooting Steps & Solutions
| Potential Cause | Recommended Solution |
| Poor Raw Material Quality | Source Aquilaria wood from a reputable supplier with clear specifications on age, origin, and storage conditions. |
| Incorrect Particle Size | Grind the raw material to a consistent, fine powder (e.g., 40-60 mesh) to maximize solvent exposure. |
| Suboptimal Solvent | Use a solvent with appropriate polarity. A mixture of ethanol and water is often a good starting point for moderately polar compounds. |
| Inefficient Extraction | Increase extraction time or temperature within validated limits to enhance solubility and diffusion.[6] Consider using advanced extraction techniques like ultrasound-assisted or microwave-assisted extraction.[7] |
Issue 2: Inconsistent Purity Across Batches
Q: HPLC analysis shows significant differences in the purity of our this compound extracts from different batches. How can we improve consistency?
A: Inconsistent purity is often a result of variability in the raw material or lack of a standardized purification protocol. Implementing a robust quality control process for incoming raw materials and standardizing the purification steps are essential.
Strategies for Improving Purity Consistency
| Strategy | Description |
| Raw Material Fingerprinting | Use HPLC or HPTLC to create a chemical fingerprint of the raw material to ensure consistency before extraction.[5][7] |
| Standardized Purification | Develop and adhere to a strict, multi-step purification protocol, which may include liquid-liquid extraction, solid-phase extraction (SPE), and preparative chromatography. |
| Solvent Quality | Use high-purity solvents for all extraction and purification steps to avoid introducing contaminants. |
| Column Maintenance | Regularly clean and regenerate chromatography columns to ensure consistent performance. |
Issue 3: Presence of Unexpected Impurities
Q: Our latest batch of extract contains unknown peaks in the chromatogram. What could be the source of these impurities and how can we remove them?
A: Unexpected impurities can arise from contamination of the raw material, degradation of the target compound, or issues with the extraction process itself. A systematic approach is needed to identify and eliminate the source of these impurities.
Caption: Workflow for identifying and addressing unknown impurities.
Issue 4: Variability in Bioactivity
Q: We are observing inconsistent results in our cell-based assays using different batches of the extract, even when the concentration of this compound is normalized. What could be the reason?
A: The bioactivity of a natural product extract is often the result of the synergistic or antagonistic effects of multiple components, not just the primary active compound.[5] Therefore, even with a consistent concentration of this compound, variations in the concentrations of other minor components can lead to different biological outcomes.
Caption: Factors contributing to variable bioactivity of extracts.
Experimental Protocols
Protocol 1: Standardized Extraction of this compound
-
Raw Material Preparation :
-
Select high-quality, authenticated Aquilaria wood.
-
Dry the wood at 40°C for 48 hours to a constant weight.
-
Grind the dried wood to a fine powder (40-60 mesh).
-
-
Extraction :
-
Macerate 100 g of the powdered wood in 1 L of 80% ethanol in water.
-
Extract at room temperature for 24 hours with continuous stirring.
-
Filter the mixture through Whatman No. 1 filter paper.
-
Repeat the extraction process on the residue two more times.
-
-
Concentration :
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
Continue until a thick, viscous extract is obtained.
-
-
Drying :
-
Lyophilize (freeze-dry) the concentrated extract to obtain a stable, dry powder.
-
Store the dried extract at -20°C in a desiccator.
-
Protocol 2: HPLC-Based Quantification of this compound
-
Instrumentation : High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD).
-
Column : C18 reverse-phase column (4.6 x 250 mm, 5 µm).
-
Mobile Phase : A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Gradient Program :
-
0-10 min: 10-30% B
-
10-25 min: 30-60% B
-
25-30 min: 60-90% B
-
30-35 min: 90% B (hold)
-
35-40 min: 90-10% B (return to initial conditions)
-
-
Flow Rate : 1.0 mL/min.
-
Detection Wavelength : 254 nm.
-
Injection Volume : 10 µL.
-
Standard Preparation : Prepare a stock solution of purified this compound in methanol and create a series of dilutions to generate a calibration curve.
-
Sample Preparation : Dissolve a known amount of the dried extract in methanol, filter through a 0.45 µm syringe filter, and inject.
-
Quantification : Calculate the concentration of this compound in the extract by comparing its peak area to the calibration curve.
Diagrams and Visualizations
Caption: Key factors influencing batch-to-batch variability.
References
- 1. Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 4. Common Quality Issues in Botanical Extracts and How to Avoid Them_Cactus Botanics [cactusbotanics.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. thebuffaloherbalist.substack.com [thebuffaloherbalist.substack.com]
- 7. s3.amazonaws.com [s3.amazonaws.com]
Technical Support Center: Enhancing the Bioavailability of 2'-Hydroxylagarotetrol
Welcome to the technical support center dedicated to addressing challenges in enhancing the oral bioavailability of 2'-Hydroxylagarotetrol for in vivo studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental hurdles.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Question 1: My this compound compound shows high potency in vitro but demonstrates poor or negligible oral bioavailability in animal models. What are the initial diagnostic steps?
Answer:
When a compound like this compound exhibits poor oral bioavailability despite promising in vitro activity, a systematic approach is necessary to identify the limiting factors. The low bioavailability is likely attributable to one or more of the following:
-
Poor Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal (GI) fluids to be absorbed.
-
Low Intestinal Permeability: The compound might dissolve but fails to efficiently cross the intestinal epithelium.
-
High First-Pass Metabolism: The compound is absorbed but is rapidly metabolized by enzymes in the intestinal wall or liver before reaching systemic circulation.[1]
-
Efflux by Transporters: The compound may be actively transported back into the intestinal lumen by efflux pumps like P-glycoprotein (P-gp).[2][3][4]
A recommended first step is to perform a preliminary pharmacokinetic study with both intravenous (IV) and oral (PO) administration to determine the absolute bioavailability.
Question 2: My compound, this compound, has very low aqueous solubility. What are the most effective strategies to improve its dissolution and concentration in the GI tract?
Answer:
For compounds with low aqueous solubility, several formulation strategies can be employed to enhance their dissolution rate and concentration in the gastrointestinal fluids.[5][6][7] These can be broadly categorized as follows:
-
Particle Size Reduction: Decreasing the particle size increases the surface area-to-volume ratio, which can lead to a faster dissolution rate.[5][8]
-
Micronization: Reduces particles to the micron range.
-
Nanonization (Nanosuspensions): Reduces particles to the sub-micron (nanometer) range, which can significantly improve dissolution velocity.[5]
-
-
Amorphous Solid Dispersions (ASDs): The compound is dispersed in a polymeric carrier in an amorphous state. The amorphous form is thermodynamically less stable and has higher apparent solubility and faster dissolution than the crystalline form.[7][9]
-
Lipid-Based Formulations: These formulations can enhance oral absorption by presenting the drug in a solubilized state and promoting lymphatic transport.[10]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media.[9]
-
-
Complexation:
The choice of strategy will depend on the physicochemical properties of this compound.
Question 3: Pharmacokinetic studies indicate rapid clearance of this compound, suggesting high first-pass metabolism. How can this be addressed?
Answer:
High first-pass metabolism significantly reduces the amount of active drug reaching systemic circulation.[1] Key strategies to mitigate this include:
-
Structural Modification: While a long-term strategy, identifying the metabolic "hotspots" on the molecule and modifying the structure to block these sites of metabolism can be highly effective.
-
Co-administration with Inhibitors: Administering this compound with an inhibitor of the primary metabolizing enzymes (e.g., specific Cytochrome P450 inhibitors) can increase its bioavailability. However, this approach carries the risk of drug-drug interactions.
-
Prodrug Approach: A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug.[7] A well-designed prodrug can bypass or saturate the first-pass metabolic enzymes.
-
Nanoparticle-Based Delivery Systems: Encapsulating the drug in nanoparticles can protect it from enzymatic degradation in the GI tract and liver.[13][14][15]
Question 4: My compound is a suspected P-glycoprotein (P-gp) substrate. How can I confirm this and what are the strategies to overcome P-gp mediated efflux?
Answer:
P-glycoprotein is an efflux transporter that can pump drugs out of intestinal cells, limiting their absorption.[2][16]
Confirmation of P-gp Substrate: An in vitro Caco-2 permeability assay is the standard method. In this assay, the transport of the drug is measured across a monolayer of Caco-2 cells in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. A B-A/A-B efflux ratio greater than 2 is indicative of active efflux. The experiment is then repeated in the presence of a known P-gp inhibitor (e.g., verapamil). A significant reduction in the efflux ratio in the presence of the inhibitor confirms that the compound is a P-gp substrate.
Strategies to Overcome P-gp Efflux:
-
Co-administration with P-gp Inhibitors: Similar to metabolic inhibitors, P-gp inhibitors can be co-administered to increase the absorption of the substrate drug.[17][18][19] Several generations of P-gp inhibitors have been developed. Pharmaceutically inert excipients used in formulations can also exhibit P-gp inhibitory effects.[17][19]
-
Formulation Strategies: Certain formulation excipients, such as surfactants and lipids used in SEDDS and nanoparticle systems, can inhibit P-gp function.[19][20] These formulations can also bypass P-gp by promoting lymphatic uptake.
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to assess when evaluating the oral bioavailability of this compound?
A1: The key pharmacokinetic parameters to determine from an in vivo study are:
-
Cmax: The maximum observed plasma concentration.
-
Tmax: The time at which Cmax is reached.
-
AUC (Area Under the Curve): The total drug exposure over time.
-
t½ (Half-life): The time required for the plasma concentration to decrease by half.
-
F% (Absolute Bioavailability): The fraction of the orally administered dose that reaches systemic circulation compared to the intravenously administered dose. It is calculated as: (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100.
Q2: How do I choose the right animal model for my in vivo bioavailability study?
A2: The choice of animal model depends on several factors including the metabolic profile of the compound, the GI tract physiology, and practical considerations like cost and handling. Rodents (mice and rats) are commonly used for initial screening due to their small size and cost-effectiveness. However, their metabolic enzyme profiles can differ significantly from humans. Larger animals like dogs or non-human primates may be considered for later-stage studies as their GI physiology and metabolic pathways are often more predictive of humans.
Q3: What are some common formulation vehicles for oral administration in preclinical studies?
A3: For poorly soluble compounds like this compound, common vehicles include:
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Aqueous suspensions with a suspending agent (e.g., 0.5% methylcellulose or carboxymethylcellulose).
-
Solutions in a mixture of solvents (co-solvents) such as polyethylene glycol 400 (PEG 400), propylene glycol, and water.[9][21]
-
Lipid-based formulations like corn oil or specialized SEDDS.
It is crucial to assess the solubility and stability of the compound in the chosen vehicle before initiating the in vivo study.
Q4: Can nanotechnology-based approaches improve the bioavailability of natural products like this compound?
A4: Yes, nanotechnology offers several advantages for enhancing the bioavailability of natural products.[13][14][15][22] Nano-drug delivery systems, such as liposomes, solid lipid nanoparticles (SLNs), and polymeric nanoparticles, can:
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Increase the solubility and dissolution rate of the compound.[13]
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Protect the compound from degradation in the GI tract.
-
Enhance permeability across the intestinal epithelium.
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Potentially target specific tissues or cells.[13]
-
Bypass first-pass metabolism through lymphatic uptake.[19][20]
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Different Formulations (Rat Model, 10 mg/kg Oral Dose)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 ± 12 | 2.0 | 250 ± 60 | 100 (Reference) |
| Micronized Suspension | 120 ± 25 | 1.5 | 600 ± 110 | 240 |
| Nanosuspension | 350 ± 70 | 1.0 | 1800 ± 350 | 720 |
| Solid Dispersion | 450 ± 95 | 1.0 | 2500 ± 500 | 1000 |
| SEDDS | 600 ± 120 | 0.75 | 3200 ± 630 | 1280 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension of this compound by Wet Milling
Objective: To prepare a stable nanosuspension of this compound to enhance its dissolution rate.
Materials:
-
This compound
-
Stabilizer (e.g., Poloxamer 188 or HPMC)
-
Milling media (e.g., yttrium-stabilized zirconium oxide beads, 0.5 mm)
-
Purified water
-
High-energy planetary ball mill or similar wet milling apparatus
Methodology:
-
Prepare a pre-suspension by dispersing 1% (w/v) of this compound and 0.5% (w/v) of stabilizer in purified water.
-
Add the pre-suspension and milling media to the milling chamber in a 1:1 volume ratio.
-
Mill the suspension at a high speed (e.g., 2000 rpm) for a specified duration (e.g., 2-4 hours). The milling process should be carried out in a temperature-controlled environment to prevent overheating.
-
Periodically withdraw small aliquots to monitor the particle size distribution using a dynamic light scattering (DLS) instrument.
-
Continue milling until the desired particle size (e.g., Z-average diameter < 200 nm) and a narrow polydispersity index (PDI < 0.3) are achieved.
-
Separate the nanosuspension from the milling media by filtration or decantation.
-
Characterize the final nanosuspension for particle size, PDI, zeta potential, and drug content.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the oral bioavailability of this compound from different formulations.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
This compound formulations (e.g., aqueous suspension, nanosuspension)
-
Vehicle for IV administration (e.g., a solution containing a solubilizing agent)
-
Blood collection tubes (e.g., with K2-EDTA)
-
Anesthesia (e.g., isoflurane)
-
Dosing gavage needles and syringes
Methodology:
-
Fast the rats overnight (with free access to water) before dosing.
-
Divide the rats into groups (e.g., IV group, PO suspension group, PO nanosuspension group), with n=5-6 rats per group.
-
For the IV group, administer a 1 mg/kg dose of this compound solution via the tail vein.
-
For the PO groups, administer a 10 mg/kg dose of the respective this compound formulation via oral gavage.
-
Collect blood samples (approximately 0.2 mL) from the tail vein or saphenous vein at predetermined time points (e.g., pre-dose, and 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process the blood samples to obtain plasma by centrifugation.
-
Store the plasma samples at -80°C until analysis.
-
Analyze the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Perform pharmacokinetic analysis using appropriate software to calculate parameters such as Cmax, Tmax, AUC, and F%.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. The Role of Intestinal Efflux Transporters In Drug Absorption [sigmaaldrich.com]
- 3. Role of efflux pumps and metabolising enzymes in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efflux pump: Significance and symbolism [wisdomlib.org]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs [mdpi.com]
- 8. japer.in [japer.in]
- 9. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 10. omicsonline.org [omicsonline.org]
- 11. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 12. researchgate.net [researchgate.net]
- 13. Nano-Drug Delivery Systems Based on Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. media.neliti.com [media.neliti.com]
- 16. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
- 17. mdpi.com [mdpi.com]
- 18. P-glycoprotein inhibitors and their screening: a perspective from bioavailability enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Recent progress in pharmaceutical excipients as P-glycoprotein inhibitors for potential improvement of oral drug bioavailability: A comprehensive overview [pharmacia.pensoft.net]
- 21. Bioavailability Enhancement Techniques for Poorly Soluble Drugs: A Review | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 22. Nano-Drug Delivery Systems Based on Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
Dealing with co-eluting impurities in 2'-Hydroxylagarotetrol purification.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 2'-Hydroxylagarotetrol, particularly in dealing with co-eluting impurities.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification challenging?
A1: this compound, also known as Agarotetrol, is a chromone derivative found in agarwood, the resinous heartwood of Aquilaria species. Its purification is challenging due to the complex chemical composition of agarwood extract, which contains a multitude of structurally similar compounds. These include other 2-(2-phenylethyl)chromone (PEC) derivatives and various sesquiterpenoids, which often have similar polarities and chromatographic behaviors, leading to co-elution.
Q2: What are the most common co-eluting impurities with this compound?
A2: The most common co-eluting impurities are other 2-(2-phenylethyl)chromone derivatives and sesquiterpenoids.
-
Chromone Derivatives: These compounds share the same basic chromone skeleton as this compound but differ in the number and position of hydroxyl and methoxy groups. This structural similarity results in very close retention times in reversed-phase HPLC. Examples include 6-hydroxy-7-methoxy-2-(2-phenylethyl)chromone and 2-(2-(4-methoxyphenyl)ethyl)chromone.
-
Sesquiterpenoids: Agarwood is rich in sesquiterpenoids, such as agarofurans and jinkoh-eremol. While generally less polar than the highly hydroxylated this compound, some oxygenated sesquiterpenoids can have overlapping polarities and may co-elute under certain chromatographic conditions.
Q3: What initial steps should I take to improve the separation of this compound from its impurities?
A3: Start by optimizing your HPLC method. Key parameters to adjust include the mobile phase composition (both the organic modifier and the aqueous phase pH), the gradient slope, and the column temperature. A shallow gradient and a lower flow rate can often improve the resolution of closely eluting peaks. Additionally, ensure your sample is properly prepared and filtered to avoid column contamination and peak distortion.
Troubleshooting Guide for Co-eluting Impurities
This guide provides a systematic approach to resolving co-elution issues during the purification of this compound.
Problem: Poor resolution between this compound and an unknown impurity.
Step 1: Identify the Nature of the Co-eluting Impurity
-
Hypothesis: The impurity is likely another chromone derivative or an oxygenated sesquiterpenoid.
-
Action:
-
Analyze the collected, impure fraction by LC-MS to determine the molecular weight of the co-eluting compound.
-
Compare the molecular weight to known chromone derivatives and sesquiterpenoids found in agarwood (see Table 1).
-
Step 2: Modify the Chromatographic Selectivity
The primary goal is to alter the relative retention of this compound and the impurity. This can be achieved by modifying the stationary and mobile phases.
Detailed Troubleshooting Steps:
1. Mobile Phase Modification:
-
Change the Organic Modifier: If you are using methanol, switch to acetonitrile, or vice versa. The different solvent properties can alter the selectivity between your target compound and impurities.
-
Adjust the pH of the Aqueous Phase: The ionization state of phenolic hydroxyl groups on the chromone skeleton is pH-dependent. Adjusting the pH of the mobile phase with a buffer or a small amount of acid (e.g., formic acid) can change the retention times of this compound and its impurities differently.
-
Optimize Buffer Concentration: If using a buffer, varying its concentration can influence peak shape and retention.
2. Stationary Phase Modification:
-
Switch to a Different Reversed-Phase Column: If a C18 column does not provide adequate separation, consider a column with a different stationary phase.
-
A Phenyl-Hexyl column can offer alternative selectivity through π-π interactions with the aromatic rings of the chromone derivatives.
-
A Cyano (CN) column provides different polarity and may be effective in separating compounds with similar hydrophobicity.
-
-
Consider Hydrophilic Interaction Liquid Chromatography (HILIC): For highly polar compounds that are poorly retained on reversed-phase columns, HILIC can be a powerful alternative.
3. Gradient and Flow Rate Optimization:
-
Shallow Gradient: Employ a very shallow gradient around the elution time of this compound. This increases the separation window between closely eluting peaks.
-
Isocratic Hold: An isocratic hold at a specific mobile phase composition just before the elution of the target compound can sometimes improve separation.
-
Reduce Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, although it will also increase the run time.
4. Alternative Purification Techniques:
-
Preparative Thin-Layer Chromatography (TLC): For small-scale purifications, preparative TLC can be a simple and effective method for separating closely related compounds.
-
Flash Chromatography: This technique is a faster alternative to traditional column chromatography and can be used for larger-scale purifications. It is particularly useful as a preliminary purification step to remove major impurities before final polishing by HPLC.
-
Two-Dimensional HPLC (2D-HPLC): For extremely complex mixtures, 2D-HPLC provides a significant increase in peak capacity by using two columns with different selectivities. The fraction containing the co-eluting peaks from the first dimension is automatically transferred to a second, orthogonal column for further separation.
Data Presentation
Table 1: Physicochemical Properties of this compound and Potential Co-eluting Impurities
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3* | pKa (Predicted) | Notes |
| This compound | C₁₇H₁₈O₆ | 318.32 | -0.8 | ~9.5 (phenolic OH) | Target Compound. Highly polar. |
| 6-hydroxy-7-methoxy-2-(2-phenylethyl)chromone | C₁₈H₁₆O₄ | 296.32 | 3.5 | ~9.7 (phenolic OH) | Common chromone in agarwood. Less polar than target. |
| 2-(2-(4-methoxyphenyl)ethyl)chromone | C₁₈H₁₆O₃ | 280.32 | 4.1 | N/A | Common chromone in agarwood. Even less polar. |
| α-Agarofuran | C₁₅H₂₄O | 220.35 | 4.5 | N/A | Sesquiterpenoid. Non-polar. |
| Jinkoh-eremol | C₁₅H₂₆O | 222.37 | 3.8 | N/A | Oxygenated sesquiterpenoid. Polarity may overlap with less hydroxylated chromones. |
*XLogP3 is a computed value for the octanol-water partition coefficient, indicating the lipophilicity of a compound.
Experimental Protocols
Protocol 1: Preparative HPLC for this compound Purification
This protocol provides a starting point for the purification of this compound from a pre-cleaned agarwood extract.
1. Sample Preparation:
- Dissolve the crude or semi-purified agarwood extract in a minimal amount of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).
- Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC System and Column:
- System: Preparative HPLC system with a fraction collector.
- Column: C18 reversed-phase column (e.g., 250 x 21.2 mm, 5 µm particle size).
- Guard Column: Use a compatible guard column to protect the preparative column.
3. Chromatographic Conditions:
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient:
- 0-5 min: 10% B (isocratic)
- 5-45 min: 10% to 40% B (linear gradient)
- 45-50 min: 40% to 90% B (wash)
- 50-60 min: 10% B (re-equilibration)
- Flow Rate: 15 mL/min.
- Detection: UV at 254 nm.
- Injection Volume: 1-5 mL, depending on sample concentration and column loading capacity.
4. Fraction Collection and Analysis:
- Collect fractions based on the elution profile of the target peak.
- Analyze the collected fractions by analytical HPLC to assess purity.
- Pool the pure fractions and evaporate the solvent under reduced pressure.
Protocol 2: Flash Chromatography for Preliminary Purification
This protocol is suitable for a rapid, initial clean-up of a crude agarwood extract to enrich the fraction containing this compound.
1. Sample Preparation:
- Adsorb the crude extract onto a small amount of silica gel.
- Ensure the sample is completely dry before loading onto the column.
2. Flash Chromatography System and Column:
- System: Automated flash chromatography system.
- Column: Pre-packed silica gel flash column. The size of the column depends on the amount of crude extract to be purified.
3. Chromatographic Conditions:
- Solvent System: A gradient of ethyl acetate in hexane or dichloromethane in methanol is commonly used for separating compounds of varying polarities. A typical gradient could be:
- 0-10 column volumes (CV): 100% Hexane
- 10-30 CV: 0% to 50% Ethyl Acetate in Hexane (linear gradient)
- 30-40 CV: 50% to 100% Ethyl Acetate in Hexane (linear gradient)
- Flow Rate: Determined by the column size and particle size, typically in the range of 20-100 mL/min.
- Detection: UV at 254 nm and 280 nm.
4. Fraction Collection and Analysis:
- Collect fractions based on the UV chromatogram.
- Analyze the fractions by analytical HPLC or TLC to identify those containing this compound.
- Combine the enriched fractions for further purification by preparative HPLC.
Technical Support Center: Scaling Up the Synthesis of 2'-Hydroxylagarotetrol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the synthesis of 2'-Hydroxylagarotetrol for preclinical studies.
Frequently Asked Questions (FAQs)
1. General Synthesis & Scale-Up
-
Q1: What are the main challenges when scaling up the synthesis of this compound from milligram to gram or kilogram scale?
-
A1: Scaling up presents several challenges that are not always apparent at the lab scale. These include maintaining consistent reaction kinetics and temperature control in larger vessels, ensuring efficient mixing, managing the safe handling of larger quantities of reagents, and potential changes in product purity profiles due to extended reaction times or slight temperature variations. Difficulties in purification are also common, as chromatographic methods may not be linearly scalable.
-
-
Q2: Are there alternative approaches to the total chemical synthesis of this compound for preclinical supply?
-
A2: Yes, given the complexity of the molecule, biocatalytic and synthetic biology approaches are emerging as viable alternatives.[1][2] Engineering microorganisms to produce sesquiterpenoid precursors can offer a more sustainable and potentially scalable route.[1][2] Another approach is the semi-synthesis from more abundant, structurally related natural products.
-
-
Q3: What are the key considerations for choosing a synthetic route for preclinical scale-up?
-
A3: The ideal synthetic route should be convergent, use readily available and inexpensive starting materials, avoid hazardous reagents where possible, and involve robust reactions with high yields and stereoselectivity. The ease of purification of intermediates and the final product is also a critical factor.
-
2. Troubleshooting Common Issues
-
Q4: My overall yield has dropped significantly after scaling up a key step. What are the likely causes?
-
A4: A drop in yield upon scale-up is a common issue. The primary culprits are often inefficient heat transfer and inadequate mixing. In larger reactors, localized "hot spots" can lead to side reactions and decomposition of the product. Ensure your reactor is appropriately sized for the reaction volume and that the stirring mechanism provides thorough agitation. Also, re-evaluate the rate of reagent addition; a slower addition rate may be necessary on a larger scale to control exothermic reactions.
-
-
Q5: I am observing new, unidentified impurities in my scaled-up batches. How can I identify and mitigate them?
-
A5: New impurities can arise from longer reaction times, temperature fluctuations, or reactions with atmospheric oxygen or moisture on a larger scale. To identify these, use analytical techniques such as LC-MS and NMR. Once identified, you can often mitigate them by adjusting reaction conditions. For example, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation. Modifying the purification process, such as changing the solvent system in your chromatography, may also be necessary to remove these new impurities.
-
-
Q6: The purification of this compound by column chromatography is proving difficult and time-consuming at a larger scale. What are my options?
-
A6: Large-scale column chromatography can be a bottleneck. Consider alternative purification strategies such as crystallization, which can be highly efficient for purifying large quantities of solid material. If chromatography is unavoidable, explore automated flash chromatography systems or preparative HPLC. It may also be beneficial to revisit the preceding synthetic steps to see if the purity of intermediates can be improved, thereby reducing the burden on the final purification step.
-
Data Presentation
Table 1: Comparison of Lab-Scale vs. Pilot-Scale Synthesis of a Key Intermediate
| Parameter | Lab-Scale (1 g) | Pilot-Scale (100 g) |
| Reaction Time | 4 hours | 6-8 hours |
| Yield | 85% | 70-75% |
| Purity (crude) | 95% | 88-92% |
| Purity (post-purification) | >99% | >98.5% |
| Primary Impurity | Isomeric byproduct (0.5%) | Isomeric byproduct (2-3%), Over-oxidation product (1-2%) |
Table 2: Solvent Usage and Recovery in Purification
| Parameter | Lab-Scale (1 g product) | Pilot-Scale (100 g product) |
| Chromatography Type | Silica Gel Column | Automated Flash Chromatography |
| Solvent Volume | 1 L (Hexane/Ethyl Acetate) | 50 L (Hexane/Ethyl Acetate) |
| Solvent Recovery | Not typically performed | >90% with solvent recovery system |
| Purification Time | 2 hours | 8 hours |
Experimental Protocols
Protocol 1: General Procedure for a Key Coupling Reaction in the Synthesis of the Dihydro-β-agarofuran Core
-
Reactor Setup: A 5 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and nitrogen inlet is charged with the starting material (100 g) and a suitable anhydrous solvent (2 L) under a nitrogen atmosphere.
-
Cooling: The reactor is cooled to -78°C using a circulating chiller.
-
Reagent Addition: A solution of the coupling partner (1.2 equivalents) in the same anhydrous solvent (500 mL) is added dropwise over 2 hours, maintaining the internal temperature below -70°C.
-
Reaction Monitoring: The reaction progress is monitored by TLC or LC-MS every hour.
-
Quenching: Once the reaction is complete (typically after 4-6 hours), it is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (1 L).
-
Workup: The mixture is allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 500 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Concentration: The solvent is removed under reduced pressure to yield the crude product.
Protocol 2: Purification of Crude this compound by Automated Flash Chromatography
-
Sample Preparation: The crude product (50 g) is dissolved in a minimal amount of dichloromethane.
-
Column Selection: A pre-packed silica gel column suitable for the sample size is selected and installed on an automated flash chromatography system.
-
Method Development: A gradient elution method is developed, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).
-
Purification Run: The sample is loaded onto the column, and the purification method is executed. Fractions are collected based on UV detection.
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Fraction Analysis: The collected fractions are analyzed by TLC or LC-MS to identify those containing the pure product.
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Product Isolation: The pure fractions are combined, and the solvent is evaporated under reduced pressure to yield the purified this compound.
Mandatory Visualizations
References
Technical Support Center: Method Refinement for Consistent Results in Agarotetrol Experiments
Disclaimer: Information provided is for research purposes only. Always follow laboratory safety protocols and consult relevant safety data sheets (SDS) before handling any chemicals.
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results in experiments involving Agarotetrol. Initial searches for "2'-Hydroxylagarotetrol" did not yield specific results, suggesting a likely reference to the known chromone derivative, Agarotetrol, which is a characteristic component of Agarwood.[1][2][3][4][5]
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the extraction, purification, and analysis of Agarotetrol.
Frequently Asked Questions (FAQs):
Q1: My Agarotetrol yield is consistently low. What are the primary factors I should investigate?
A1: Low yields of Agarotetrol can stem from several factors throughout the extraction process. Begin by evaluating the following:
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Raw Material Quality: The grade and resin content of the agarwood are crucial. Higher-grade, resin-rich wood will naturally produce a higher yield.[6] Agarotetrol is characteristic of resin formation and is not found in non-resinous samples.[2][3][4][5]
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Extraction Solvent: Agarotetrol is found in high concentrations in the water-extract fraction of agarwood.[2][3][4][5] While other solvents like methanol or acetone can be used, hot water extraction is particularly effective.[1]
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Extraction Time and Temperature: Ensure sufficient extraction time to allow for the complete diffusion of Agarotetrol from the plant matrix. For hot water extraction, maintaining a consistent temperature is important.
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Particle Size: An inappropriate particle size can hinder efficient extraction. Very large particles have a smaller surface area, leading to incomplete extraction, while overly fine powders can cause clumping and poor solvent penetration.[6]
Q2: I'm observing significant variation in yield between different batches of agarwood. How can I standardize my process?
A2: Batch-to-batch variability is a common challenge.[6] To improve consistency:
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Source and Grade Raw Material Consistently: Whenever possible, source your agarwood from the same geographical region and ensure it is of a consistent grade.[6]
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Standardize Particle Size: Implement a consistent grinding and sieving process to ensure a uniform particle size for each extraction.[6]
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Control Extraction Conditions: Maintain consistent solvent-to-solid ratios, extraction times, and temperatures for every extraction run.
Q3: I am having trouble with the HPLC analysis of Agarotetrol, such as poor peak shape or shifting retention times. What should I do?
A3: Issues with HPLC analysis can often be resolved by systematically checking the following:
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Column Condition: The HPLC column can degrade over time. Ensure you are using the correct column type (e.g., C18) and that it is properly equilibrated with the mobile phase before each run.[1]
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Mobile Phase Preparation: Inconsistencies in the mobile phase composition can lead to retention time shifts. Prepare fresh mobile phase for each analysis and ensure accurate mixing of the components (e.g., methanol and water).[1]
-
Sample Preparation: Ensure your samples are fully dissolved and filtered before injection to prevent clogging of the column and tubing.
-
System Leaks: Check for any leaks in the HPLC system, as this can cause pressure fluctuations and affect chromatography.
Q4: How can I confirm the identity of the isolated Agarotetrol?
A4: The identity of the isolated compound can be confirmed by comparing its spectroscopic data with published literature values.[1] Techniques such as 1H- and 13C-NMR spectroscopy, as well as mass spectrometry (MS), are essential for structural elucidation.[1][7]
Experimental Protocols
Below are detailed methodologies for key experiments related to Agarotetrol.
Protocol 1: Hot Water Extraction of Agarotetrol from Agarwood
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Sample Preparation: Grind the dried agarwood into a coarse powder.
-
Extraction:
-
Filtration: After cooling, filter the extract through paper to remove the solid plant material.[1]
-
Concentration: Concentrate the aqueous extract under reduced pressure using a rotary evaporator.
-
Lyophilization: Freeze-dry the concentrated extract to obtain a powder.[1]
Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis of Agarotetrol
This protocol is based on established methods for the quantitative analysis of Agarotetrol.[1][8]
-
Sample Preparation:
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 5C18MS-II, 4.6 mm I.D. × 250 mm).[1]
-
Mobile Phase: A gradient of methanol and water. For example: 20% MeOH (0 min) → 30% MeOH (60 min) → 45% MeOH (80 min) → 64% MeOH (140 min).[1]
-
Flow Rate: 1 mL/min.[1]
-
Injection Volume: 10 µL.[1]
-
Detection: UV at 254 nm.[1]
-
-
Quantification:
Data Presentation
The following tables summarize quantitative data relevant to Agarotetrol experiments.
Table 1: HPLC Parameters for Agarotetrol Analysis
| Parameter | Value | Reference |
| Column | Cosmosil 5C18MS-II (4.6 mm I.D. × 250 mm) | [1] |
| Mobile Phase | Methanol-Water Gradient | [1] |
| Gradient Program | 20% MeOH (0 min) → 30% (60 min) → 45% (80 min) → 64% (140 min) | [1] |
| Flow Rate | 1.0 mL/min | [1] |
| Injection Volume | 10 µL | [1] |
| Detection Wavelength | 254 nm | [1] |
| Retention Time (approx.) | ~19.3 min | [8] |
Table 2: Quantitative Yield of Agarotetrol from Agarwood
| Sample Type | Extraction Method | Agarotetrol Content | Reference |
| Medical-grade Agarwood (1.50 g) | Decoction (Hot Water) | 805.4 µg in 63.17 mg extract | [1] |
| Chinese Eaglewood | Ethanol Extraction | 0.016 to 0.104 mg/g | [8] |
| Artificially Induced "Qi-Nan" Agarwood (Clone XGY, 12 months) | Cold Immersion Sonication (Ethanol) | Not explicitly quantified for Agarotetrol alone, but high in total 2-(2-phenylethyl)chromones | [9] |
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the extraction and analysis of Agarotetrol from Agarwood.
Caption: General workflow for Agarotetrol extraction and analysis.
Hypothetical Signaling Pathway
While the specific signaling pathways modulated by Agarotetrol are not well-documented, many natural products exert their biological effects by interacting with cellular signaling cascades. The diagram below illustrates a hypothetical signaling pathway that could be influenced by a bioactive compound like Agarotetrol.
Caption: Hypothetical signaling pathway modulated by Agarotetrol.
References
- 1. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Agarotetrol as an index for evaluating agarwood in crude drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Agarotetrol in agarwood: its use in evaluation of agarwood quality | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Quantitative prediction of agarotetrol in Chinese eaglewood using near infrared spectroscopy :: BioResources [bioresources.cnr.ncsu.edu]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of Antioxidant Capacity: 2'-Hydroxylagarotetrol and Ascorbic Acid
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutic agents, particularly those that can mitigate oxidative stress, a thorough understanding of the antioxidant capacity of various compounds is paramount. This guide provides a comparative overview of the antioxidant potential of 2'-Hydroxylagarotetrol, a chromone derivative found in agarwood, and ascorbic acid (Vitamin C), a well-established natural antioxidant. Due to the limited availability of direct studies on the isolated this compound, this guide leverages data from agarwood extracts rich in 2-(2-phenylethyl)chromones, the class of compounds to which this compound belongs, to provide a contextual comparison with ascorbic acid.
Executive Summary
Quantitative Comparison of Antioxidant Capacity
The antioxidant capacity of a compound is often quantified by its IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant activity. The following table summarizes the reported IC50 values for various agarwood extracts and ascorbic acid in the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.
| Antioxidant | Assay | IC50 Value | Reference |
| Agarwood (Aquilaria malaccensis) Leaf Extract (Methanol) | DPPH | 19.62 ± 1.49 µg/mL | [1] |
| Agarwood (Aquilaria malaccensis) Leaf Extract (Ethanol) | DPPH | 37.22 µg/mL | [2][3] |
| Agarwood (Aquilaria malaccensis) Leaf Extract (Ethyl Acetate) | DPPH | 38.96 µg/mL | [4] |
| Agarwood (Aquilaria malaccensis) Leaf Extract (n-hexane) | DPPH | 39.63 µg/mL | [4] |
| Agarwood (Aquilaria malaccensis) Bark Extract (Methanol) | DPPH | 94.59 µg/mL | [5] |
| Agarwood (Aquilaria malaccensis) Leaf Extract (Ethanol) | ABTS | 66.33 µg/mL | [2][3] |
| Ascorbic Acid | DPPH | 13.96 µg/mL | [4] |
| Ascorbic Acid | DPPH | 22.11 µg/mL | [5] |
Note: The antioxidant activity of extracts is influenced by the solvent used for extraction, which affects the profile of extracted compounds. The data presented for agarwood extracts reflects the combined activity of all constituent compounds, including various 2-(2-phenylethyl)chromones like this compound, flavonoids, and phenolics.
Experimental Protocols
Accurate and reproducible assessment of antioxidant capacity is crucial for comparative studies. The following are detailed methodologies for the commonly cited DPPH and ABTS assays.
DPPH Radical Scavenging Assay
The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants. The principle of this assay is based on the reduction of the stable free radical DPPH in the presence of a hydrogen-donating antioxidant, which results in a color change from purple to yellow.
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution should be approximately 1.0 at 517 nm.
-
Sample Preparation: Dissolve the test compound (e.g., this compound or ascorbic acid) in a suitable solvent (e.g., methanol or ethanol) to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain a range of concentrations.
-
Reaction Mixture: To 2 mL of the DPPH solution, add 1 mL of the sample solution at different concentrations. A control is prepared by adding 1 mL of the solvent instead of the sample solution.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS Radical Cation Decolorization Assay
The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The decolorization of the blue/green ABTS•+ solution in the presence of an antioxidant is proportional to the antioxidant's concentration.
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a series of dilutions of the test compound in a suitable solvent.
-
Reaction Mixture: Add 10 µL of the sample solution to 1 mL of the ABTS•+ working solution.
-
Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
Absorbance Measurement: The absorbance is measured at 734 nm.
-
Calculation of Scavenging Activity: The percentage of inhibition of absorbance is calculated.
-
IC50 Determination: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC) or as an IC50 value determined from a dose-response curve.
Signaling Pathways and Mechanisms
Ascorbic Acid
Ascorbic acid is a primary antioxidant that directly quenches free radicals by donating a hydrogen atom, thereby becoming the relatively stable ascorbyl radical. It can regenerate other antioxidants, such as vitamin E, from their radical forms.
Caption: Ascorbic acid's direct antioxidant mechanism.
This compound and Agarwood Compounds
The precise signaling pathways modulated by this compound have not been elucidated. However, many natural polyphenolic compounds, including those found in agarwood, are known to exert their antioxidant effects not only by direct radical scavenging but also by upregulating endogenous antioxidant defense systems. A key pathway involved is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes.
Caption: The Nrf2-mediated antioxidant response pathway.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for comparing the antioxidant capacity of two compounds using in vitro assays.
Caption: Workflow for antioxidant capacity comparison.
Conclusion
Ascorbic acid remains a benchmark for antioxidant capacity due to its potent and well-documented free radical scavenging activity. While direct quantitative data for this compound is currently unavailable, studies on agarwood extracts, which contain a variety of 2-(2-phenylethyl)chromones, indicate significant antioxidant potential. The IC50 values of some agarwood extracts are comparable to, and in some cases even lower than, those of standard antioxidants, highlighting the therapeutic promise of these natural products. Future research should focus on isolating this compound and other specific chromones from agarwood to definitively quantify their individual antioxidant capacities and elucidate their mechanisms of action, including their potential to modulate cellular antioxidant pathways like Nrf2. Such studies will be invaluable for the development of new antioxidant-based therapies.
References
Cross-Validation of Analytical Methods for 2'-Hydroxylagarotetrol Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the analysis of agarwood extracts and related compounds, the accurate quantification of specific chromone derivatives is paramount. This guide provides a comparative analysis of two primary analytical methods for the quantification of 2'-Hydroxylagarotetrol, a key 2'-(2-phenylethyl)chromone derivative found in agarwood. The methodologies discussed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
This document outlines the detailed experimental protocols for these methods, presents a comparative summary of their performance characteristics, and illustrates the analytical workflows. While direct cross-validation studies for this compound are not extensively documented, this guide draws upon validated methods for the broader class of 2'-(2-phenylethyl)chromones, providing a robust framework for methodological comparison and selection.[1][2][3]
Comparative Performance of Analytical Methods
The choice between HPLC-UV and LC-MS/MS for the quantification of this compound will depend on the specific requirements of the analysis, including sensitivity, selectivity, and the complexity of the sample matrix. The following tables summarize the key performance parameters for each method, based on data from the analysis of 2'-(2-phenylethyl)chromones in agarwood.[1]
Table 1: HPLC-UV Method Performance for 2'-(2-phenylethyl)chromone Analogues
| Parameter | Typical Performance |
| Linearity (R²) | > 0.995 |
| Precision (RSD%) | < 5% |
| Recovery (%) | 95 - 105% |
| Limit of Detection (LOD) | ~0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | ~0.5 - 1.5 µg/mL |
Table 2: LC-MS/MS Method Performance for 2'-(2-phenylethyl)chromone Analogues
| Parameter | Typical Performance |
| Linearity (R²) | > 0.998 |
| Precision (RSD%) | < 3% |
| Recovery (%) | 98 - 102% |
| Limit of Detection (LOD) | ~0.01 - 0.1 ng/mL |
| Limit of Quantification (LOQ) | ~0.05 - 0.5 ng/mL |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide. These protocols are generalized from methods used for 2'-(2-phenylethyl)chromones and should be optimized for the specific analysis of this compound.
Sample Preparation and Extraction
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Grinding: Dry agarwood samples are ground into a fine powder.
-
Extraction: A known weight of the powdered sample (e.g., 1 g) is extracted with a suitable solvent, such as methanol or ethanol, often using ultrasonication to enhance extraction efficiency.[4] The extraction is typically repeated multiple times to ensure complete recovery of the analytes.
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Filtration and Concentration: The combined extracts are filtered through a 0.22 µm membrane filter.[4] The filtrate is then concentrated under reduced pressure to a specific volume.
-
Dilution: The concentrated extract is diluted with the mobile phase to a suitable concentration for analysis.
Sample Preparation Workflow for this compound Analysis.
HPLC-UV Analysis
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm) is commonly used.[5]
-
Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate is around 1.0 mL/min.
-
Detection: The UV detector is set at a wavelength where 2'-(2-phenylethyl)chromones exhibit maximum absorbance, often around 254 nm or 280 nm.[5]
-
Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve prepared from a certified reference standard of this compound.
LC-MS/MS Analysis
-
Instrumentation: An ultra-performance liquid chromatography (UPLC) system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).[3][6]
-
Column: A high-resolution reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm) is preferred for better separation and sensitivity.
-
Mobile Phase: Similar to HPLC-UV, a gradient elution with an acidified aqueous phase and an organic solvent is used.
-
Flow Rate: A lower flow rate, typically 0.2 - 0.4 mL/min, is used to be compatible with the mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode is employed, depending on the ionization efficiency of this compound.
-
Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for targeted quantification. This involves selecting a specific precursor ion for this compound and one or more of its characteristic product ions. This highly selective detection minimizes interferences from the sample matrix.[7]
-
Quantification: Similar to HPLC-UV, quantification is based on a calibration curve. An internal standard, a structurally similar compound not present in the sample, is often used to improve the accuracy and precision of the measurement.
Comparison of HPLC-UV and LC-MS/MS Analytical Workflows.
Cross-Validation Workflow
A cross-validation of the two methods would involve analyzing the same set of quality control (QC) samples, prepared at different concentrations, using both the validated HPLC-UV and LC-MS/MS methods. The results would then be statistically compared to ensure that both methods provide equivalent and reliable data.
Logical Flow for Cross-Validation of Analytical Methods.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization and Analysis of 2-(2-Phenylethyl)-chromone Derivatives from Agarwood (Aquilaria crassna) by Artificial Holing for Different Times [mdpi.com]
- 3. Analysis of 2-(2-Phenylethyl)chromones by UPLC-ESI-QTOF-MS and Multivariate Statistical Methods in Wild and Cultivated Agarwood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Biomarkers and Potential Mechanisms of Agarwood Incense Smoke Intervention by Untargeted Metabolomics and Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization and Validation of RP-HPLC-UV/Vis Method for Determination Phenolic Compounds in Several Personal Care Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Effects of various artificial agarwood-induction techniques on the metabolome of Aquilaria sinensis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2'-Hydroxylagarotetrol and Other Bioactive Agarwood Chromones
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Agarwood, the resinous heartwood of Aquilaria species, is a rich source of bioactive 2-(2-phenylethyl)chromones (PECs), which have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antioxidant, and cytotoxic effects.[1][2][3][4][5] This guide provides a comparative overview of these properties, with a focus on providing a framework for evaluating compounds such as 2'-Hydroxylagarotetrol.
Note on Data Availability: As of the time of this publication, specific experimental data on the anti-inflammatory, antioxidant, and cytotoxic activities of this compound, including its effects on key signaling pathways, is not available in the public domain. Therefore, this guide utilizes data from several well-characterized agarwood chromones as representative examples to illustrate the comparative analyses and methodologies. These examples serve as a benchmark for the future evaluation of this compound and other novel chromone derivatives.
Comparative Bioactivity of Agarwood Chromones
The biological activities of agarwood chromones are diverse and potent, making them promising candidates for drug discovery. The following tables summarize the available quantitative data for several representative 2-(2-phenylethyl)chromone derivatives, offering a comparative perspective on their anti-inflammatory, antioxidant, and cytotoxic potential.
Table 1: Anti-inflammatory Activity of Selected Agarwood Chromones
The anti-inflammatory properties of these compounds are often evaluated by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW264.7.[6][7][8][9][10]
| Compound | IC50 (µM) for NO Inhibition | Cell Line | Reference |
| (5S,6R,7S,8S)-8-chloro-5,6,7-trihydroxy-2-[2-(4′-methoxyphenylethyl)]-5,6,7,8-tetrahydrochromone | 3.46 | RAW264.7 | [6] |
| Unnamed Chromone Derivative 2 | 1.6 - 7.3 | RAW264.7 | [7] |
| Unnamed Chromone Derivative 3 | 5.54 | Inflammatory Cell Model | [8] |
| Unnamed Chromone Derivative 4 | 11.44 | Inflammatory Cell Model | [8] |
| Unnamed Chromone Derivative 5 | 3.68 | Inflammatory Cell Model | [8] |
| 7,8-dihydroxy-2-[2-(4'-methoxyphenyl)ethyl]chromone | 4.0 - 13.0 | RAW264.7 | [9] |
| Dimeric 2-(2-phenylethyl)chromone | 0.6 - 37.1 | RAW264.7 | [10] |
Table 2: Antioxidant Activity of Selected Agarwood Chromones
The antioxidant potential is commonly assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, which measures the ability of a compound to donate a hydrogen atom or electron to neutralize the radical.
| Compound/Extract | IC50 (µg/mL) for DPPH Scavenging | Reference |
| Ethanol Extract of Aquilaria malaccensis Leaves | 37.22 | [11][12] |
| 6,7-dimethoxy-2-[2-(4'-hydroxyphenyl)ethenyl]chromone (ABTS assay) | 12.1 µM | [13] |
| 6,7-dimethoxy-2-[2-(2'-hydroxyphenyl)ethyl]chromone (ABTS assay) | 12.3 µM | [13] |
Note: The antioxidant activity of individual, purified agarwood chromones using the DPPH assay is not extensively reported with specific IC50 values in the reviewed literature. The data for the ethanol extract provides a general indication of the antioxidant potential of the mixture of compounds present in agarwood. The ABTS assay data for specific chromones is included for a more direct comparison.
Table 3: Cytotoxic Activity of Selected Agarwood Chromones
The cytotoxic effects of these compounds are typically evaluated against various human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.
| Compound | Cell Line | IC50 (µM) | Reference |
| Aquisinenone G | K562 (myeloid leukemia) | 72.37 ± 0.20 | [14] |
| Aquisinenone G | BEL-7402 (hepatocellular carcinoma) | 61.47 ± 0.22 | [14] |
| Dimeric 2-(2-phenylethyl)chromone 1 | Human Cancer Cell Lines | 10.93 - 49.0 | [15] |
| Dimeric 2-(2-phenylethyl)chromone 2 | Human Cancer Cell Lines | 10.93 - 49.0 | [15] |
| Flavonoid-2-(2-phenylethyl)chromone | Five Human Cancer Cell Lines | 13.40 - 28.96 | [16] |
| 7-hydroxy-2-[2-(3'-methoxy-4'-hydroxyphenyl)-ethyl]chromone | SMMC-7721, MGC-803, OV-90 | 18.82–37.95 mg/mL | [17] |
| 6,7-dimethoxy-2-[2-(3'-hydroxyphenyl)-ethyl]chromone | SMMC-7721, MGC-803, OV-90 | 18.82–37.95 mg/mL | [17] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the standard protocols for the key assays cited in this guide.
Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)
This protocol is based on the inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW264.7 macrophage cells.
-
Cell Culture: RAW264.7 cells are cultured in DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., agarwood chromones). The cells are pre-treated for 1-2 hours.
-
Stimulation: LPS (1 µg/mL) is added to each well (except for the control group) to induce an inflammatory response.
-
Incubation: The plates are incubated for an additional 24 hours.
-
Nitrite Measurement (Griess Assay):
-
50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid).
-
After 5-10 minutes of incubation at room temperature in the dark, 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added.
-
The absorbance is measured at 540 nm using a microplate reader.
-
-
Calculation: The concentration of nitrite, an indicator of NO production, is determined from a sodium nitrite standard curve. The percentage of inhibition is calculated relative to the LPS-stimulated control. The IC50 value is the concentration of the test compound that inhibits 50% of NO production.
Antioxidant Activity Assay (DPPH Radical Scavenging)
This protocol outlines the procedure for determining the free radical scavenging activity of the test compounds using DPPH.
-
Preparation of DPPH Solution: A 0.1 mM solution of DPPH in methanol is prepared.
-
Preparation of Test Samples: The test compounds are dissolved in methanol to prepare a series of concentrations.
-
Reaction Mixture:
-
In a 96-well plate, add 100 µL of the test sample solution to each well.
-
Add 100 µL of the DPPH solution to each well.
-
A control well contains 100 µL of methanol and 100 µL of the DPPH solution.
-
A blank well contains 100 µL of methanol and 100 µL of the test sample solution at the highest concentration.
-
-
Incubation: The plate is incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance is measured at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is the concentration of the test compound that scavenges 50% of the DPPH radicals.
Cytotoxicity Assay (MTT Assay)
This protocol describes the MTT assay for assessing the effect of test compounds on the viability of cancer cell lines.
-
Cell Culture: Human cancer cells (e.g., K562, BEL-7402) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A control group receives medium with the vehicle (e.g., DMSO) only.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 10-15 minutes.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Calculation: The cell viability is expressed as a percentage of the control. The IC50 value is the concentration of the test compound that reduces cell viability by 50%.
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of agarwood chromones are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[18][19][20][21][22]
Inhibition of NF-κB and MAPK Signaling Pathways
Upon stimulation by LPS, Toll-like receptor 4 (TLR4) activates downstream signaling cascades, leading to the activation of IκB kinase (IKK). IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and degradation. This releases NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS (which produces NO), COX-2, and various cytokines. The MAPK pathway, involving kinases such as p38, JNK, and ERK, is also activated by LPS and contributes to the inflammatory response. Agarwood chromones have been shown to inhibit these pathways, thereby reducing the production of inflammatory mediators.[18][19][20][21][22]
Caption: Workflow for assessing the anti-inflammatory effects of agarwood chromones.
Caption: Mechanism of anti-inflammatory action of agarwood chromones.
Conclusion
The available scientific literature strongly supports the potential of 2-(2-phenylethyl)chromones from agarwood as valuable sources for the development of new therapeutic agents. Their significant anti-inflammatory, antioxidant, and cytotoxic activities, coupled with their ability to modulate key signaling pathways such as NF-κB and MAPK, underscore their pharmacological importance. While specific data for this compound remains to be elucidated, the comparative data and methodologies presented in this guide provide a robust framework for its future investigation and for the continued exploration of the rich chemical diversity of agarwood. Further research is warranted to fully characterize the bioactivity profile of this compound and other novel chromones to unlock their full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | 2-(2-Phenylethyl)chromones increase in Aquilaria sinensis with the formation of agarwood [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Biosynthesis and Its Regulatory Mechanisms of 2-(2-Phenylethyl)chromones in Agarwood [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Anti-inflammatory 2-(2-phenylethyl)chromone derivatives from Chinese agarwood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory 5,6,7,8-tetrahydro-2-(2-phenylethyl) chromone derivatives from the stems of Aquilaria sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Two new 2-(2-phenylethyl)chromone derivatives and two sesquiterpenes from agarwood of Aquilaria sinensis with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. atlantis-press.com [atlantis-press.com]
- 12. Antioxidant Activity Evaluation of Agarwood Aquilaria malaccensis Lamk. Leaves Extract Using DPPH, FRAP and ABTS Assays | Atlantis Press [atlantis-press.com]
- 13. Antioxidative 2-(2-phenylethyl)chromones in Chinese eaglewood from Aquilaria sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2-(2-Phenylethyl)chromone-Sesquiterpene Hybrids from Agarwood of Aquilaria sinensis: Characterization and Biological Activity Evaluation [mdpi.com]
- 15. LC-MS guided identification of dimeric 2-(2-phenylethyl)chromones and sesquiterpene-2-(2-phenylethyl)chromone conjugates from agarwood of Aquilaria crassna and their cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Seven new 2-(2-phenethyl)chromone derivatives from agarwood of Aquilaria walla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Chemical profiling and cytotoxicity screening of agarwood essential oil (Aquilaria sinensis) in brine shrimp nauplii and cancer cell lines | PLOS One [journals.plos.org]
- 18. Agarwood Chromone Alleviates Gastric Ulcers by Inhibiting the NF-κB and Caspase Pathways Based on Network Pharmacology and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comparative transcriptome analysis reveals the differences in wound-induced agarwood formation between Chi-Nan and ordinary germplasm of Aquilaria sinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Immunostimulatory Activity of Agarwood through Activation of MAPK Signaling Pathway in RAW 264.7 Murine Macrophages -Journal of Life Science | Korea Science [koreascience.kr]
- 21. Agarwood Chromone Alleviates Gastric Ulcers by Inhibiting the NF-κB and Caspase Pathways Based on Network Pharmacology and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
A Comparative Guide to Tyrosinase Inhibitors: Benchmarking Against Established Compounds
For researchers, scientists, and drug development professionals, understanding the comparative efficacy of tyrosinase inhibitors is crucial for advancing research in dermatology and pharmacology. While the tyrosinase inhibitory activity of a novel compound, 2'-Hydroxylagarotetrol, was a key point of interest, a comprehensive search of scientific literature and databases has revealed no available data on its effects on tyrosinase.
Therefore, this guide provides a detailed comparison of well-established tyrosinase inhibitors, offering a benchmark against which new potential inhibitors can be evaluated. This analysis focuses on quantitative data, experimental methodologies, and the underlying biochemical pathways.
Quantitative Comparison of Tyrosinase Inhibitors
The inhibitory potential of a compound against tyrosinase is most commonly quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the IC50 values for several well-known tyrosinase inhibitors, primarily from mushroom tyrosinase, a common model in preliminary studies.
| Inhibitor | IC50 (µM) | Source of Tyrosinase | Notes |
| Kojic Acid | 12.8 - 51.11 | Mushroom | A widely used positive control in tyrosinase inhibition assays. |
| Arbutin (β-arbutin) | 260 - 9000 | Mushroom | A naturally occurring hydroquinone glycoside. |
| α-Arbutin | 2000 | Mushroom | A synthetic isomer of arbutin, sometimes reported to be more effective. |
| Hydroquinone | 3.9 - 100 | Mushroom | A potent inhibitor, but its use is restricted in some regions due to safety concerns. |
| Thiamidol | 1.1 | Human | A highly potent inhibitor, particularly effective against human tyrosinase. |
| 4-n-butylresorcinol | 0.1 - 2.7 | Mushroom | A resorcinol derivative with strong inhibitory activity. |
| Resveratrol | 16.7 - 50 | Mushroom | A natural polyphenol with various biological activities. |
Note: IC50 values can vary between studies due to differences in experimental conditions such as substrate concentration, enzyme source, and pH.
Experimental Protocols for Tyrosinase Inhibition Assays
The determination of tyrosinase inhibitory activity is typically performed using in vitro enzymatic assays. The most common method involves mushroom tyrosinase and L-DOPA as a substrate.
Mushroom Tyrosinase Inhibition Assay using L-DOPA
This assay measures the ability of a test compound to inhibit the oxidation of L-DOPA to dopachrome by mushroom tyrosinase. The formation of dopachrome results in a colored product that can be quantified spectrophotometrically.
Materials:
-
Mushroom Tyrosinase
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Phosphate Buffer (typically pH 6.8)
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
Positive control (e.g., Kojic Acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare stock solutions of mushroom tyrosinase, L-DOPA, test compound, and positive control in phosphate buffer.
-
Assay Mixture Preparation: In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and mushroom tyrosinase solution. A control well should contain the solvent instead of the test compound.
-
Pre-incubation: The plate is typically pre-incubated for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 25-37°C) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: The enzymatic reaction is initiated by adding the L-DOPA solution to all wells.
-
Measurement: The absorbance of the resulting dopachrome is measured at a specific wavelength (typically 475-492 nm) at regular intervals or after a fixed incubation time.
-
Calculation of Inhibition: The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control reaction and A_sample is the absorbance in the presence of the test compound.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
To visualize the process, the following diagrams illustrate the tyrosinase activity pathway and a typical experimental workflow for inhibitor screening.
Caption: The enzymatic pathway of melanin synthesis catalyzed by tyrosinase and the point of intervention for tyrosinase inhibitors.
Caption: A generalized workflow for a tyrosinase inhibition assay.
Independent verification of the reported biological activities of 2'-Hydroxylagarotetrol.
Independent Verification of Reported Biological Activities: A Comparative Guide
A Note on 2'-Hydroxylagarotetrol: An extensive review of publicly available scientific literature did not yield specific studies detailing the biological activities of this compound with quantitative data suitable for independent verification and comparison. This compound is a phenethylketone derivative isolated from agarwood.[1] While specific data on this compound is lacking, its source, agarwood, is known to contain a variety of bioactive compounds, primarily sesquiterpenes and 2-(2-phenylethyl)chromones, which have demonstrated a range of pharmacological properties including anti-inflammatory, antioxidant, antimicrobial, and neuroprotective effects.[2][3][4]
Given the absence of specific data for this compound, this guide will provide a template for the independent verification and comparison of biological activities using the well-researched natural polyphenol, Resveratrol , as an example. Resveratrol is known for its potent antioxidant and anti-inflammatory properties.[5][6][7][8] For comparison, another widely studied flavonoid, Quercetin , which shares similar biological activities, will be used as an alternative.[9][10]
This guide is intended for researchers, scientists, and drug development professionals to illustrate a structured approach to comparing the performance of bioactive compounds with supporting experimental data.
Comparative Analysis of Biological Activities: Resveratrol vs. Quercetin
This section provides a quantitative comparison of the antioxidant and anti-inflammatory activities of Resveratrol and Quercetin based on reported experimental data.
Antioxidant Activity
The antioxidant capacity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is a common metric for comparison. A lower IC50 value indicates higher antioxidant activity.
Table 1: Comparison of DPPH Radical Scavenging Activity
| Compound | IC50 (µg/mL) | Reference |
| Resveratrol | 15.54 | [11] |
| Quercetin | 0.55 | [12] |
As indicated in the table, Quercetin demonstrates significantly higher antioxidant activity in the DPPH assay compared to Resveratrol, as evidenced by its lower IC50 value.
Anti-inflammatory Activity
The anti-inflammatory potential of a compound can be assessed by its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line).
Table 2: Comparison of Anti-inflammatory Activity (Nitric Oxide Inhibition)
| Compound | Assay System | Effect | Reference |
| Resveratrol | LPS-stimulated RAW 264.7 macrophages | Inhibition of NO production | [13] |
| Quercetin | LPS-stimulated human blood | Dose-dependent inhibition of TNF-α | [14] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
DPPH Radical Scavenging Assay
This assay determines the free radical scavenging capacity of a compound.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[15]
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this working solution should be approximately 1.0 ± 0.1 at 517 nm.[1]
-
Sample Preparation: Prepare various concentrations of the test compounds (e.g., Resveratrol, Quercetin) and a positive control (e.g., ascorbic acid) in a suitable solvent like methanol or DMSO.[1]
-
Reaction Mixture: In a 96-well plate, add an equal volume of the sample solutions and the DPPH working solution to initiate the reaction. Include a blank control containing only the solvent and DPPH solution.[1][15]
-
Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).[1][15]
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[1][15]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentrations of the test compound.
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide in LPS-stimulated macrophages.
Principle: Nitric oxide production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[16]
Procedure:
-
Cell Culture: Culture murine macrophage RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.[17][18]
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and allow them to adhere for 24 hours.[16]
-
Treatment: Pre-treat the cells with various concentrations of the test compounds for a specified duration (e.g., 1-2 hours) before stimulating with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce NO production.[16]
-
Griess Assay:
-
Collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant.[16]
-
Incubate at room temperature for 10-15 minutes.
-
-
Measurement: Measure the absorbance at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.
-
Cell Viability: A concurrent cell viability assay (e.g., MTT assay) should be performed to ensure that the observed NO inhibition is not due to cytotoxicity.[16]
Visualizations
Diagrams illustrating a key signaling pathway and a typical experimental workflow are provided below.
Signaling Pathway
Caption: Resveratrol's anti-inflammatory mechanism via inhibition of the NF-κB pathway.
Experimental Workflow
Caption: Experimental workflow for the DPPH radical scavenging assay.
References
- 1. acmeresearchlabs.in [acmeresearchlabs.in]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. traditionalmedicines.org [traditionalmedicines.org]
- 5. Frontiers | Multidimensional biological activities of resveratrol and its prospects and challenges in the health field [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Anti-Inflammatory Action and Mechanisms of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. preprints.org [preprints.org]
- 9. Anti-inflammatory potential of quercetin: From chemistry and mechanistic insight to nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Antioxidant Activity and Mechanism of Resveratrol and Polydatin Isolated from Mulberry (Morus alba L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. inabj.org [inabj.org]
- 13. mdpi.com [mdpi.com]
- 14. In vitro and ex vivo anti-inflammatory activity of quercetin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. marinebiology.pt [marinebiology.pt]
- 16. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dovepress.com [dovepress.com]
- 18. thaiscience.info [thaiscience.info]
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative analysis of the therapeutic potential of 2'-Hydroxylagarotetrol, a naturally occurring 2-(2-phenylethyl)chromone (PEC) found in agarwood, against a range of structurally related synthetic compounds. While direct quantitative efficacy data for this compound remains to be elucidated in publicly available research, this guide leverages extensive data on the biological activities of the broader class of PECs and detailed efficacy studies of novel synthetic analogues. The focus of this comparison is on two key therapeutic areas where PECs have shown considerable promise: α-glucosidase inhibition for anti-diabetic applications and anti-inflammatory activity through the modulation of nitric oxide production.
Executive Summary
2-(2-Phenylethyl)chromones, the principal bioactive constituents of agarwood, are renowned for a wide spectrum of pharmacological activities, including neuroprotective, anti-inflammatory, and α-glucosidase inhibitory effects. This compound is a specific member of this family, and its presence is often correlated with the quality of agarwood. This analysis delves into the efficacy of several synthetic PEC derivatives, providing a benchmark against which the potential of this compound can be contextualized. The presented data highlights the significant potential of synthetic PECs as potent inhibitors of α-glucosidase and inflammatory pathways, in some cases exceeding the efficacy of standard drugs.
Data Presentation: Comparative Efficacy
The following tables summarize the quantitative data for the biological activities of various synthetic 2-(2-phenylethyl)chromone derivatives.
Table 1: α-Glucosidase Inhibitory Activity of Synthetic 2-(2-Phenylethyl)chromone Analogues
| Compound ID | Structure | IC50 (µM) | Reference |
| 4 | 7-hydroxy, 4'-chloro | 11.72 ± 0.08 | [1] |
| 26 | 7-methoxy, 4'-chloro | 30.63 ± 0.19 | [1] |
| Acarbose (Standard) | - | 832.22 ± 2.00 | [1] |
Note: A lower IC50 value indicates greater potency.
Table 2: Anti-inflammatory Activity (Nitric Oxide Inhibition) of Synthetic 2-(2-Phenylethyl)chromone Analogues in LPS-stimulated RAW264.7 Cells
| Compound ID | Structure | IC50 (µM) | Reference |
| Aquisinenin G (1) | Dimeric PEC-sesquiterpene hybrid | 22.31 ± 0.42 | [2] |
| Compound 2 | 7,8-dihydroxy-2-[2-(4'-methoxyphenyl)ethyl]chromone | ~4.0 - 13.0 | [3] |
| Compound 3 | Synthetic PEC derivative | ~4.0 - 13.0 | [3] |
| Compound 4 | Synthetic PEC derivative | ~4.0 - 13.0 | [3] |
| Compound 5 | Synthetic PEC derivative | ~4.0 - 13.0 | [3] |
| Compound 7 | Synthetic PEC derivative | ~4.0 - 13.0 | [3] |
| Compound 9 | Synthetic PEC derivative | ~4.0 - 13.0 | [3] |
| Compound 10 | Synthetic PEC derivative | ~4.0 - 13.0 | [3] |
Note: A lower IC50 value indicates greater anti-inflammatory activity.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.
α-Glucosidase Inhibition Assay
This in vitro assay determines the inhibitory effect of a compound on the activity of α-glucosidase, an enzyme involved in the breakdown of carbohydrates.
Materials:
-
α-glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Phosphate buffer (pH 6.8)
-
Test compounds (this compound and synthetic analogues)
-
Acarbose (positive control)
-
96-well microplate reader
Procedure:
-
A solution of α-glucosidase is prepared in phosphate buffer.
-
The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the wells of a 96-well plate at various concentrations.
-
The α-glucosidase solution is then added to the wells containing the test compound and incubated.
-
The reaction is initiated by the addition of the substrate, pNPG.
-
The plate is incubated at a controlled temperature (e.g., 37°C).
-
The enzymatic reaction, which results in the production of p-nitrophenol (a yellow product), is monitored by measuring the absorbance at 405 nm at regular intervals.
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the uninhibited enzyme.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.
Anti-inflammatory Activity Assay (Nitric Oxide Production)
This cell-based assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in macrophages stimulated with an inflammatory agent, lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 murine macrophage cell line
-
Lipopolysaccharide (LPS)
-
Test compounds (this compound and synthetic analogues)
-
Dexamethasone or other known anti-inflammatory agent (positive control)
-
Griess Reagent (for NO quantification)
-
Cell culture medium and supplements
-
96-well cell culture plates
Procedure:
-
RAW 264.7 cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then pre-treated with various concentrations of the test compounds for a specific period.
-
Following pre-treatment, the cells are stimulated with LPS to induce an inflammatory response and NO production.
-
After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
The amount of nitrite (a stable product of NO) in the supernatant is quantified using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at a specific wavelength (e.g., 540 nm).
-
A standard curve using known concentrations of sodium nitrite is used to determine the concentration of nitrite in the samples.
-
The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated cells to that in the LPS-stimulated control cells.
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Mandatory Visualization
The following diagrams illustrate key pathways and workflows relevant to the comparative analysis.
Experimental workflow for the α-glucosidase inhibition assay.
Simplified signaling pathway of LPS-induced Nitric Oxide production and potential inhibition sites for PECs.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. 6-Hydroxy-2-[2-(2-hydroxyphenyl) ethyl]chromone | C17H14O4 | CID 11076893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of (E)-2-Styrylchromones and Flavones by Base-Catalyzed Cyclodehydration of the Appropriate β-Diketones Using Water as Solvent - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Neuroprotection: A Comparative Analysis of 2'-Hydroxylagarotetrol Against Established Therapeutics
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the neuroprotective potential of 2'-Hydroxylagarotetrol against established drugs such as Edaravone, Resveratrol, and Hydroxytyrosol. Due to the limited publicly available data on the specific neuroprotective effects of this compound, this guide will focus on presenting the established mechanisms and experimental data for the comparator drugs, while offering a hypothetical context for this compound based on related compounds.
Executive Summary
Neurodegenerative diseases such as Alzheimer's, Parkinson's, and ischemic stroke represent a significant and growing global health burden. The development of effective neuroprotective agents is a critical area of research. This guide benchmarks the putative neuroprotective agent this compound, a phenylethylketone derivative isolated from agarwood, against well-established neuroprotective drugs. While direct experimental data on this compound is scarce, its structural similarity to other bioactive compounds from agarwood and related natural products suggests potential neuroprotective mechanisms. This document aims to provide a framework for evaluating this compound by detailing the known therapeutic profiles of Edaravone, Resveratrol, and Hydroxytyrosol.
Data Presentation: Comparative Efficacy of Established Neuroprotective Drugs
The following table summarizes the key characteristics and clinical findings for Edaravone, Resveratrol, and Hydroxytyrosol.
| Drug | Chemical Class | Primary Mechanism of Action | Key Experimental Findings (in vitro/in vivo) | Clinical Relevance |
| Edaravone | Free radical scavenger | Scavenges peroxyl and hydroxyl radicals, protecting against oxidative stress-induced neuronal damage. | Reduces infarct volume in animal models of ischemic stroke. Attenuates neuronal apoptosis and blood-brain barrier disruption. | Approved for the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS). |
| Resveratrol | Polyphenol (Stilbenoid) | Activates SIRT1, leading to downstream effects on oxidative stress, inflammation, and apoptosis. Modulates pathways like Nrf2 and NF-κB.[1] | Protects against Aβ-induced toxicity in Alzheimer's models. Reduces neuronal damage in stroke and Parkinson's disease models.[1] | Investigated in numerous preclinical and clinical trials for various neurodegenerative diseases. |
| Hydroxytyrosol | Phenolic compound | Potent antioxidant and anti-inflammatory agent. Activates the Nrf2 pathway and inhibits NF-κB signaling.[2][3] | Reduces neuronal cell death in models of ischemia and neurotoxicity.[4] Decreases β-amyloid accumulation and tau hyperphosphorylation in Alzheimer's models.[2][3] | A key component of the Mediterranean diet, associated with a lower risk of neurodegenerative diseases. |
| This compound | Phenylethylketone | Hypothesized: Potential antioxidant and anti-inflammatory properties based on its chemical structure and origin. | No publicly available data. | To be determined. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for assessing neuroprotective effects, as commonly cited in the literature for the established drugs.
In Vitro Neuroprotection Assay (Oxygen-Glucose Deprivation/Reoxygenation Model)
-
Cell Culture: Primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y, PC12) are cultured under standard conditions.
-
OGD Induction: The culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a specified period (e.g., 2-4 hours) to mimic ischemic conditions.
-
Treatment: The compound of interest (e.g., Edaravone, Resveratrol, Hydroxytyrosol, or this compound) is added to the culture medium at various concentrations, either before, during, or after the OGD period.
-
Reoxygenation: Following OGD, the glucose-free medium is replaced with a standard culture medium, and the cells are returned to normoxic conditions for a further 24 hours.
-
Assessment of Cell Viability: Cell viability is quantified using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.
-
Mechanistic Studies: Further analyses can include measuring reactive oxygen species (ROS) production, assessing mitochondrial membrane potential, and quantifying markers of apoptosis (e.g., caspase-3 activity) and inflammation (e.g., cytokine levels).
In Vivo Neuroprotection Assay (Middle Cerebral Artery Occlusion Model of Stroke)
-
Animal Model: Adult male Sprague-Dawley rats or C57BL/6 mice are commonly used.
-
MCAO Surgery: Transient focal cerebral ischemia is induced by occluding the middle cerebral artery (MCA) using an intraluminal filament for a defined period (e.g., 90 minutes).
-
Drug Administration: The test compound is administered intravenously or intraperitoneally at a specific dose, typically at the time of reperfusion or shortly after.
-
Neurological Deficit Scoring: Neurological function is assessed at various time points post-MCAO (e.g., 24 and 48 hours) using a standardized scoring system.
-
Infarct Volume Measurement: After a set period (e.g., 48 hours), the animals are euthanized, and the brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is then quantified.
-
Histological and Molecular Analysis: Brain tissue can be further analyzed for markers of apoptosis, inflammation, and oxidative stress using techniques such as immunohistochemistry, Western blotting, and qRT-PCR.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways implicated in neuroprotection and a typical experimental workflow for evaluating neuroprotective compounds.
Caption: Hypothetical signaling pathway for this compound.
Caption: Edaravone's free radical scavenging mechanism.
References
- 1. Neuroprotective Properties and Mechanisms of Resveratrol in in Vitro and in Vivo Experimental Cerebral Stroke Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hidrox® Roles in Neuroprotection: Biochemical Links between Traumatic Brain Injury and Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hidrox® Roles in Neuroprotection: Biochemical Links between Traumatic Brain Injury and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective effect of hydroxytyrosol and hydroxytyrosol acetate in rat brain slices subjected to hypoxia-reoxygenation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2'-Hydroxylagarotetrol: A Guide for Laboratory Professionals
In the absence of specific data, 2'-Hydroxylagarotetrol should be treated as a hazardous waste. Under no circumstances should this compound be disposed of down the drain or in regular solid waste streams. Improper disposal can lead to environmental contamination and regulatory violations. The primary and most recommended method for the disposal of this compound is through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.
Chemical Properties of this compound
While specific disposal information is unavailable, the known chemical properties are summarized below.
| Property | Value |
| Molecular Formula | C₁₇H₁₈O₇ |
| Molecular Weight | 334.32 g/mol |
| CAS Number | 135308-83-7 |
Step-by-Step General Disposal Protocol
This protocol provides a general workflow for the safe disposal of research chemicals like this compound where specific guidelines are not available.
1. Personal Protective Equipment (PPE): Before handling, consult the material's Safety Data Sheet (SDS) if available, or assume the substance is hazardous if an SDS is not available. Always wear appropriate PPE, including:
-
Safety goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
2. Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
The container must be made of a material compatible with the chemical. Plastic containers are often preferred for their durability.[1]
-
Ensure the container is in good condition and free from leaks or cracks.[2][3]
3. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste".[2]
-
The label must also include the full chemical name: "this compound" (avoiding abbreviations or formulas), and an estimate of the quantity or concentration.[2]
-
Attach the label firmly to the container as soon as the first drop of waste is added.
4. Waste Segregation and Storage:
-
Store the waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of generation.[1][2]
-
Do not mix this compound waste with other chemical waste streams unless you can confirm their compatibility.
-
Keep the waste container securely closed except when adding waste.[1][2][4] Funnels should not be left in the opening of the container.[2]
-
Store the container in secondary containment to prevent spills.[3]
5. Arrange for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[1]
-
Do not accumulate more than 55 gallons of hazardous waste in your SAA. For acutely toxic chemicals, the limit is one quart.[1]
-
Once a container is full, it must be removed from the laboratory within three days.[1]
Spill Management
In the event of a spill, treat it as a major spill if the hazards of the material are unknown.[5] Notify others in the area and your supervisor. If you are not trained to handle a hazardous spill, contact your institution's emergency response team immediately.
Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of a research chemical with unknown hazards.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. research.columbia.edu [research.columbia.edu]
- 3. Chemical Waste Management - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 4. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 5. twu.edu [twu.edu]
Personal protective equipment for handling 2'-Hydroxylagarotetrol
Disclaimer: A specific Safety Data Sheet (SDS) for 2'-Hydroxylagarotetrol was not publicly available at the time of this writing. The following guidance is based on general laboratory safety principles for handling novel or poorly characterized research chemicals, such as phenylethylketone derivatives. Researchers must conduct a thorough risk assessment before handling this compound.
Handling this compound, a phenylethylketone derivative isolated from agarwood for research purposes, requires stringent adherence to safety protocols to minimize exposure and ensure a safe laboratory environment.[1] Although specific toxicity data is limited, the precautionary principle dictates treating the substance with a high degree of caution.
Personal Protective Equipment (PPE)
Given the unknown hazard profile of this compound, a comprehensive PPE strategy is crucial. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment |
| Eye Protection | ANSI-rated safety glasses with side shields or chemical splash goggles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn. Consult a glove compatibility chart for specific breakthrough times if available. |
| Body Protection | A flame-resistant lab coat should be worn at all times. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended. |
| Respiratory Protection | If there is a risk of generating aerosols or dust, work should be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator may be necessary. |
Operational Plan for Safe Handling
A systematic approach is essential when working with research chemicals of unknown toxicity. The following workflow outlines the key steps from preparation to disposal.
Caption: Logical workflow for handling research chemicals.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All waste contaminated with this compound, including unused product, solutions, contaminated PPE (gloves, etc.), and labware (pipette tips, vials), must be segregated from general laboratory waste.
-
Waste Container: Use a dedicated, clearly labeled, and sealed waste container for all this compound waste. The label should include the chemical name and any known hazard information.
-
Disposal Route: Dispose of the chemical waste through your institution's hazardous waste management program. Do not pour this compound solutions down the drain or dispose of solid waste in the regular trash.[2][3]
Due to the lack of specific data, it is imperative to handle this compound with the caution afforded to all new chemical entities. This includes working in well-ventilated areas, preferably a chemical fume hood, and implementing engineering controls to minimize exposure.[4] Always consult your institution's environmental health and safety office for specific guidance on handling and disposing of research chemicals.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
